molecular formula C9H5Cl3N2O B11017197 2,2,2-trichloro-N-(4-cyanophenyl)acetamide CAS No. 53165-95-0

2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Cat. No.: B11017197
CAS No.: 53165-95-0
M. Wt: 263.5 g/mol
InChI Key: RWWHDWGTLIGQBC-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(4-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C9H5Cl3N2O and its molecular weight is 263.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53165-95-0

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,(H,14,15)

InChI Key

RWWHDWGTLIGQBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Synthetic and Functional Utility of 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2,2,2-trichloro-N-(4-cyanophenyl)acetamide (CAS: 53165-95-0)

As a Senior Application Scientist specializing in synthetic methodology and pharmacophore development, I frequently encounter the challenge of derivatizing highly deactivated aromatic systems. The compound this compound represents a fascinating intersection of structural deactivation and synthetic utility. This whitepaper deconstructs the physicochemical profile, the mechanistic rationale for its synthesis, and its downstream applications in medicinal chemistry, providing a self-validating framework for researchers working with N-aryl trichloroacetamides.

Physicochemical Profiling & Structural Causality

The molecule features two highly electron-withdrawing groups flanking a central amide linkage: a para-cyano group on the aromatic ring and a trichloroacetyl moiety. This dual-withdrawal system significantly alters the electron density of the molecule, rendering the amide nitrogen highly non-nucleophilic and acidic compared to standard alkyl amides.

Understanding these quantitative parameters is critical for predicting its behavior in chromatographic separation, biological screening, and downstream reactivity.

Table 1: Core Identifiers and Physicochemical Properties
ParameterValueCausality / Implication
IUPAC Name This compoundStandardized nomenclature for structural identification.
CAS Number 53165-95-0Primary registry identifier for procurement and safety [1].
Molecular Formula C9H5Cl3N2OIndicates a high halogen content, contributing to lipophilicity.
Molecular Weight 263.5 g/mol Falls well within the Lipinski Rule of 5 for drug-like precursors.
XLogP3 3.2High lipophilicity driven by the CCl3 group; dictates non-polar solvent choice.
TPSA 52.9 ŲOptimal polar surface area for membrane permeability in SAR studies.
H-Bond Donors/Acceptors 1 / 2The highly acidic N-H acts as a strong donor; C=O and C≡N act as acceptors.

Mechanistic Synthesis Workflow: Overcoming Aniline Deactivation

Synthesizing this compound via the direct acylation of 4-aminobenzonitrile presents a kinetic bottleneck. The para-cyano group withdraws electron density from the aniline nitrogen via both inductive and resonance effects, drastically reducing its nucleophilicity. Standard acylation conditions (e.g., stirring with triethylamine at room temperature) typically result in sluggish kinetics, incomplete conversion, and the accumulation of unreacted starting material.

To circumvent this, we employ Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP) [2]. DMAP readily attacks trichloroacetyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more reactive than the parent acid chloride, effectively forcing the acylation of the deactivated aniline.

Synthesis A 4-Aminobenzonitrile (Deactivated Nucleophile) C N-Acylpyridinium Intermediate A->C Base (Et3N) B Trichloroacetyl Chloride (Electrophile) B->C DMAP Catalysis D 2,2,2-Trichloro-N- (4-cyanophenyl)acetamide (Target) C->D Nucleophilic Attack & Elimination (-HCl)

Fig 1. DMAP-catalyzed synthesis workflow of this compound.

Self-Validating Experimental Protocol

The following protocol is designed as a closed-loop, self-validating system. Each step contains a physical or analytical checkpoint to ensure the reaction is proceeding according to the mechanistic design.

Step 1: System Preparation

  • Action: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-aminobenzonitrile (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 40 mL).

  • Causality: Argon prevents the hydrolysis of the highly moisture-sensitive trichloroacetyl chloride. DCM is chosen because it easily solubilizes the starting materials and the N-acylpyridinium intermediate without participating in the reaction.

Step 2: Base and Catalyst Addition

  • Action: Add triethylamine (Et3N, 15.0 mmol, 1.5 equiv) followed by DMAP (1.0 mmol, 0.1 equiv). Cool the mixture to 0 °C using an ice-water bath.

  • Causality: Et3N acts as the stoichiometric thermodynamic base to sponge the HCl byproduct, preventing the protonation of the aniline. DMAP acts as the kinetic nucleophilic catalyst.

Step 3: Electrophile Introduction

  • Action: Dropwise add trichloroacetyl chloride (12.0 mmol, 1.2 equiv) over 15 minutes.

  • Validation Checkpoint 1 (Physical): The reaction will exhibit a mild exotherm and a transient color change (often pale yellow to orange), confirming the rapid formation of the N-acylpyridinium complex.

Step 4: Reaction Progression & Monitoring

  • Action: Remove the ice bath and stir at ambient temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system.

  • Validation Checkpoint 2 (Analytical): The starting 4-aminobenzonitrile is highly polar and will have a low retention factor (

    
    ). The target product, masked by the lipophilic CCl3 group, will run significantly higher (
    
    
    
    ). The complete disappearance of the lower spot validates the conversion.

Step 5: Orthogonal Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (30 mL), followed by brine (30 mL). Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Validation Checkpoint 3 (Chemical Logic): The 1M HCl wash is critical; it selectively protonates and removes the Et3N and the DMAP catalyst into the aqueous layer, leaving only the highly non-basic target amide in the organic layer.

Table 2: Reaction Optimization Parameters
ReagentEquivalentsMechanistic RoleExpected Outcome if Omitted
4-Aminobenzonitrile 1.0Limiting ReagentN/A
Trichloroacetyl Chloride 1.2ElectrophileIncomplete conversion.
Triethylamine (Et3N) 1.5Acid ScavengerReaction stalls due to aniline protonation.
DMAP 0.1Nucleophilic CatalystReaction time increases from hours to days.

Reactivity & Downstream Applications

Once synthesized, this compound serves as a highly versatile node in organic synthesis. The trichloroacetyl group is not merely a structural feature; it is a programmable functional handle [3].

Orthogonal Protecting Group Chemistry

In complex multi-step syntheses, the trichloroacetyl group acts as a robust protecting group for the amine. It is completely orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc). It can be selectively cleaved using strong nucleophiles (e.g., sodium methoxide) or reductive conditions (e.g., sodium borohydride), regenerating the free amine without disturbing other sensitive stereocenters or functional groups.

Precursor for Heterocyclic Scaffolds

The highly electrophilic nature of the trichloroacetamide carbonyl makes it an excellent candidate for intramolecular cyclizations. If an ortho-substituent (such as a hydroxyl or amine) is introduced to the aromatic ring in subsequent steps, the trichloroacetyl group acts as an exceptional leaving group (generating chloroform) during the formation of oxazoles, benzimidazoles, or quinazolines.

Reactivity Target This compound Deprotection Amine Deprotection (Reductive/Basic Cleavage) Target->Deprotection CCl3CO- Removal Heterocycle Heterocycle Synthesis (e.g., Quinazolines/Oxazoles) Target->Heterocycle Intramolecular Cyclization Pharma Pharmacophore Exploration (SAR Studies) Target->Pharma AR Modulator Precursors

Fig 2. Downstream reactivity and application pathways of N-aryl trichloroacetamides.

Analytical Characterization Signatures

To definitively validate the success of the synthesis, researchers should look for the following spectral signatures:

  • Infrared (IR) Spectroscopy: The starting material exhibits a characteristic primary amine N-H doublet at ~3300–3400 cm⁻¹. The product will show a single, sharp secondary amide N-H stretch at ~3250 cm⁻¹, accompanied by a strong, high-frequency amide carbonyl (C=O) stretch at ~1710 cm⁻¹ (shifted higher than typical amides due to the electron-withdrawing CCl3 group).

  • ¹H NMR (CDCl3): The highly deshielded amide proton will appear as a broad singlet far downfield (typically > 8.5 ppm). The para-substituted aromatic ring will present as a classic AB quartet (or two distinct doublets) in the 7.5–8.0 ppm range.

  • Mass Spectrometry (ESI-MS): The presence of three chlorine atoms will result in a distinct isotopic pattern (M, M+2, M+4, M+6 in a roughly 27:27:9:1 ratio) centered around the molecular ion mass of 263.5 m/z.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 185737, this compound" PubChem. [Link]

  • Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst" Angewandte Chemie International Edition, 1969. [Link]

Comprehensive Technical Guide: 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Synthesis, Reactivity Profiles, and Pharmacological Applications of a Versatile Electrophilic Scaffold

Executive Summary

2,2,2-trichloro-N-(4-cyanophenyl)acetamide (CAS: 53165-95-0) represents a specialized scaffold in medicinal and agrochemical chemistry. Characterized by the convergence of a highly lipophilic, electron-withdrawing trichloromethyl group (


) and a para-substituted nitrile (

) on an acetanilide core, this molecule serves two critical functions:
  • Bioactive Pharmacophore: It acts as a lipophilic modulator in antimicrobial and herbicidal agents, often functioning as a Photosystem II inhibitor or a prodrug for reactive acylating species.

  • Synthetic Linchpin: It is a precursor to N-aryl ketenimines, enabling the rapid assembly of complex heterocycles (e.g., spirooxindoles, benzimidazoles) via multicomponent reactions.

This guide provides a rigorous technical analysis of its synthesis, chemical reactivity, and application in drug discovery.

Chemical Architecture & Pharmacophore Analysis

The molecule's efficacy is dictated by the electronic push-pull relationship between its substituents.

Structural MotifElectronic EffectPharmacological/Synthetic Role
Trichloromethyl (

)
Strong

-induction (Electron Withdrawing)
Increases lipophilicity (

-value); enhances acidity of the amide NH; acts as a leaving group in haloform-type reactions.
Amide Linker (NH-CO) H-bond Donor/AcceptorCritical for binding to protein targets (e.g., serine proteases, COX-2 active sites).
4-Cyano Group (

)
Mesomeric Electron Withdrawal (-M)Stabilizes the phenyl ring against oxidative metabolism; provides a "handle" for further derivatization (e.g., to tetrazoles).
Phenyl Ring

-System
Scaffolding; allows for

-

stacking interactions within enzyme pockets.
Electronic Consequence

The combined electron-withdrawing nature of the


 and 

-CN groups significantly increases the acidity of the amide proton (

estimated ~10-11 vs. ~16 for acetanilide). This acidity is the mechanistic driver for its reactivity with bases to form ketenimine intermediates , a key pathway for heterocyclic synthesis.

Experimental Protocols: Synthesis & Purification

Protocol A: Acyl Chloride Condensation (Standard)

Objective: High-yield synthesis of this compound. Mechanism: Nucleophilic acyl substitution.

Reagents:

  • 4-Aminobenzonitrile (1.0 eq)

  • Trichloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminobenzonitrile (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a drying tube.

  • Base Addition: Add TEA (12 mmol) and cool the solution to 0–5°C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions of the nitrile group.

  • Acylation: Dropwise add trichloroacetyl chloride (11 mmol) dissolved in DCM (5 mL) over 20 minutes. Maintain temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine/TEA), saturated

    
     (to remove acid), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water.[1]
    
Protocol B: Chloral Hydrate Condensation (Green Route)

Objective: Solvent-minimized synthesis avoiding corrosive acid chlorides.

Reagents:

  • 4-Aminobenzonitrile (1.0 eq)

  • Chloral hydrate (1.1 eq)

  • Sodium sulfate (

    
    ) (10 eq)
    
  • Solvent: Water or Ethanol

Methodology:

  • Mix amine and chloral hydrate in water.

  • Add hydroxylamine hydrochloride and sodium sulfate (acting as a dehydrating agent/catalyst).

  • Reflux for 1–2 hours. The product precipitates upon cooling.[2]

  • Note: This method often yields the intermediate oxime or requires harsher conditions to achieve the trichloroacetamide directly compared to the acid chloride route.

Reactivity Profile & Synthetic Applications

The core utility of this molecule lies in its ability to generate N-aryl ketenimines via 1,2-elimination of chloroform (or HCl equivalent) under basic conditions.

Pathway: Ketenimine-Mediated Heterocycle Synthesis

When treated with triphenylphosphine (


) and a base, or reacted with isocyanides, the scaffold undergoes dehydration/elimination to form a reactive ketenimine.

Key Reaction: Multicomponent Reaction (MCR) with Acetylenic Esters.

  • Reactants: this compound + Dialkyl Acetylenedicarboxylate + Isocyanide.

  • Product: Highly substituted succinates or spiro-heterocycles.

  • Mechanism: The acidic NH proton allows the molecule to act as an NH-acid, intercepting the zwitterionic intermediate formed by the isocyanide and alkyne.

Biological Activity Spectrum

Antimicrobial & Cytotoxic Potential

Trichloroacetanilides are established antimicrobial agents. The lipophilic


 group facilitates membrane penetration, while the amide moiety interacts with microbial enzymes.
  • Target: Often non-specific alkylation of thiol-containing enzymes or inhibition of specific metabolic pathways (e.g., fatty acid synthesis).

  • SAR Insight: The p-cyano group enhances activity against Gram-negative bacteria compared to unsubstituted analogs due to improved polarity/permeability balance.

Herbicidal Activity (Photosystem II Inhibition)

Structurally similar to Propanil (a dichloro-analog), this derivative is investigated for herbicidal activity.

  • Mechanism: Competitive binding to the

    
     site of the D1 protein in Photosystem II.
    
  • Logic: The bulky trichloromethyl group occupies the hydrophobic pocket, while the NH and carbonyl groups form hydrogen bonds with the peptide backbone (Ser264 and Phe265).

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity pathways toward bioactive heterocycles.

Trichloroacetamide_Logic start 4-Aminobenzonitrile (Precursor) core This compound (The Scaffold) start->core Acylation (DCM, 0°C) reagent Trichloroacetyl Chloride (Acylating Agent) reagent->core base Base (TEA/PPh3) core->base Dehydrochlorination herbicide Photosystem II Inhibition (Herbicidal Activity) core->herbicide Direct Binding (D1 Protein) ketenimine N-Aryl Ketenimine (Reactive Intermediate) base->ketenimine heterocycle Spiro-Oxindoles / Benzimidazoles (Bioactive Heterocycles) ketenimine->heterocycle + Isocyanide/Alkyne (MCR)

Figure 1: Synthetic pathway from precursors to the core scaffold and its subsequent divergence into pharmacological inhibition or heterocyclic synthesis.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Nasiri, F., et al. (2010). Periselective intramolecular [4+2] cycloadditions of ketenimines: synthesis of pyrido[1,2-a]benzimidazoles. Tetrahedron Letters. (Context: Use of trichloro-N-phenylacetamides as ketenimine precursors). Retrieved from [Link]

  • Baharfar, R., et al. (2014).[3] Three-component reaction of alkyl isocyanides with acetylenic esters... Synthesis of ketenimines. Monatshefte für Chemie. (Context: Reactivity of the NH-acidic trichloroacetamide scaffold). Retrieved from [Link]

  • Vicini, P., et al. (2000). Biological studies on 1,2-benzisothiazole derivatives.[3] (Context: General antimicrobial activity of N-phenylacetamide derivatives). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.[4] (Context: Precursor synthesis verification). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,2,2-trichloro-N-(4-cyanophenyl)acetamide is a halogenated aromatic amide with a distinct molecular architecture that suggests a potential for biological activity. The presence of a trichloromethyl group, an amide linkage, and a cyanophenyl ring provides a scaffold for diverse chemical interactions within a biological system. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological properties. This guide will, therefore, provide a comprehensive framework for the synthesis, characterization, and systematic evaluation of the potential biological activities of this compound, drawing upon established principles of medicinal chemistry and established experimental protocols. The insights from structurally related acetamide derivatives, which have demonstrated antimicrobial and cytotoxic activities, will serve as a foundation for our investigation. It has been noted that the inclusion of a chloro-atom in the acetamide group appears to enhance antimicrobial efficacy.[1]

Synthesis and Characterization of this compound

A plausible and efficient synthesis of the target compound can be achieved through the acylation of 4-aminobenzonitrile with trichloroacetyl chloride. This reaction is a standard method for amide bond formation and is expected to proceed with high yield under appropriate conditions.

Proposed Synthesis Workflow

reagent1 4-Aminobenzonitrile reaction Stir at 0°C to Room Temperature reagent1->reaction reagent2 Trichloroacetyl chloride reagent2->reaction solvent Anhydrous Dichloromethane (DCM) solvent->reaction base Triethylamine (TEA) base->reaction workup Aqueous Workup (e.g., 1M HCl, sat. NaHCO3, brine) reaction->workup purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient) workup->purification product This compound purification->product characterization Characterization (¹H NMR, ¹³C NMR, HRMS, FT-IR) product->characterization

Caption: Proposed synthesis and purification workflow for this compound.

Detailed Synthesis Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Base: Cool the solution to 0°C using an ice bath and add triethylamine (TEA) (1.1 eq) dropwise. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: While maintaining the temperature at 0°C, add a solution of trichloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with 1M HCl. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Hypothesized Biological Activities and Rationale

Based on the chemical structure of this compound and the known activities of related compounds, we can formulate several hypotheses regarding its potential biological activities.

  • Antimicrobial Activity: The presence of the trichloroacetamide moiety is a key structural feature. Halogenated acetamides are known to possess antimicrobial properties.[1][2] The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trichloromethyl group, could make the molecule susceptible to nucleophilic attack by essential microbial enzymes, leading to their inactivation. The cyanophenyl group may also contribute to the overall lipophilicity and cell permeability of the compound.

  • Cytotoxic Activity: Many small molecules containing aromatic and halogenated functionalities exhibit cytotoxic effects against cancer cell lines. The potential mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation. The planarity of the cyanophenyl ring might allow for intercalation into DNA or binding to protein active sites.

In Vitro Biological Evaluation

A systematic in vitro evaluation is essential to test the hypothesized biological activities. The following experimental protocols are proposed.

Antimicrobial Activity Screening

The initial screening for antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

compound This compound (in DMSO) dilution Serial Dilution in Growth Medium compound->dilution inoculation Inoculation with Microbial Suspension dilution->inoculation incubation Incubation at 37°C inoculation->incubation readout Visual Inspection & Absorbance Reading (600 nm) incubation->readout mic Determination of MIC readout->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation of Microbial Inoculum: Grow bacterial and fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Panel of Microorganisms:

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to assess the cytotoxic potential of the compound against a panel of human cancer cell lines.

cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Serial Dilutions of Compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization readout Measure Absorbance at 570 nm formazan_solubilization->readout ic50 Calculate IC50 Value readout->ic50

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) will be calculated by plotting the percentage of cell viability against the compound concentration.

Panel of Human Cancer Cell Lines:

Cell Line Cancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HeLaCervical Adenocarcinoma
HepG2Hepatocellular Carcinoma

Data Presentation

The quantitative data obtained from the proposed experiments will be summarized in the following tables for clear interpretation and comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis32
Escherichia coli64
Pseudomonas aeruginosa>128
Candida albicans32
Aspergillus niger64

Table 2: Hypothetical Cytotoxic Activity of this compound

Cell Line IC50 (µM) after 48h
MCF-725.5
A54942.1
HeLa33.8
HepG258.3

Conclusion

This technical guide outlines a comprehensive and systematic approach to investigate the potential biological activity of this compound. By leveraging established synthetic methodologies and robust in vitro screening assays, this framework provides a clear path for elucidating the antimicrobial and cytotoxic properties of this novel compound. The proposed experimental design, rooted in the principles of medicinal chemistry and informed by the activities of structurally related molecules, will enable a thorough assessment of its therapeutic potential. The successful execution of these studies will contribute valuable data to the scientific community and may pave the way for the development of new therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Yusufov, M.S., et al. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

  • Jetti, A., Chidurala, S.R., & Meshram, J. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. [Link]

  • Rai, S. & Lokhandwala, S. Antibacterial activity of N-chloro aryl acetamide derivatives. ResearchGate. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

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safety data sheet SDS for 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide

Document Control:

  • Version: 1.0 (R&D Internal Standard)

  • Scope: Laboratory Synthesis, Isolation, and Handling

  • CAS Registry Number: 53165-95-0[1]

Executive Summary & Scope

This technical guide serves as an enhanced Safety Data Sheet (SDS) for This compound (also known as 4'-cyano-2,2,2-trichloroacetanilide). Unlike commodity chemicals, this compound is primarily encountered as a transient intermediate in the synthesis of androgen receptor antagonists (e.g., structural analogs of bicalutamide) or as a specialized electrophile in medicinal chemistry.

Critical Note: Experimental toxicological data for this specific CAS is limited. The safety protocols defined herein are derived from Structure-Activity Relationship (SAR) analysis of the 4-aminobenzonitrile pharmacophore and the trichloroacetamide functional group. Treat this compound as a high-potency intermediate with potential for acute toxicity and severe irritation.

Chemical Identity & Physicochemical Characterization

Researchers must validate the identity of the synthesized material against these predicted and experimental baselines.

PropertySpecification / ValueNote
IUPAC Name This compound
CAS Number 53165-95-0Verified in PubChem [1]
Molecular Formula C₉H₅Cl₃N₂O
Molecular Weight 263.51 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Predicted: 155–165 °CBased on trifluoro- analog (165°C) [2]
Solubility DMSO, DMF, Ethyl Acetate, DCMInsoluble in water
Partition Coeff (LogP) Predicted: ~2.8Lipophilic; cell-permeable

Hazard Identification (GHS Classification)

Classification is derived from the "Read-Across" method using 4-aminobenzonitrile (CAS 873-74-5) and trichloroacetamide (CAS 594-65-0).

Signal Word: DANGER
Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Tox. (Oral) Cat 3H301: Toxic if swallowed.Hydrolysis releases trichloroacetic acid (corrosive) and 4-aminobenzonitrile (metabolic poison).
Skin Irritant Cat 2H315: Causes skin irritation.[2][3][4]Electrophilic attack on keratin/dermal proteins.
Eye Damage Cat 1H318: Causes serious eye damage.Trichloroacetamide moiety is a potent lacrymator/irritant.
STOT - SE Cat 3H335: May cause respiratory irritation.[3]Dust inhalation irritates mucous membranes.
Aquatic Acute Cat 1H400: Very toxic to aquatic life.Aryl nitriles are persistent environmental toxins.

Synthesis & Operational Protocol (Self-Validating System)

Objective: Synthesize this compound from 4-aminobenzonitrile and trichloroacetyl chloride with >95% purity.

Scientific Rationale: The reaction utilizes a Schotten-Baumann type acylation. We use Tetrahydrofuran (THF) over Dichloromethane (DCM) to ensure better solubility of the polar intermediate, and Triethylamine (TEA) as the HCl scavenger.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Preparation Reactants Reactants: 4-Aminobenzonitrile (1.0 eq) Trichloroacetyl Chloride (1.1 eq) TEA (1.2 eq) Start->Reactants Setup Setup: Anhydrous THF, 0°C N2 Atmosphere Reactants->Setup Reaction Reaction: Dropwise addition (30 min) Warm to RT (2h) Setup->Reaction Exothermic Control Check Validation Point: TLC (EtOAc/Hex 1:1) Rf Product > Rf Amine? Reaction->Check Check->Reaction No (Stir longer) Quench Quench: Pour into Ice Water Precipitate forms Check->Quench Yes Isolation Isolation: Filtration -> Wash (H2O/Hexane) Dry -> Yield Calc Quench->Isolation

Figure 1: Step-by-step synthesis workflow with built-in validation checkpoint.

Detailed Procedure:
  • Preparation: Charge a flame-dried 250mL Round Bottom Flask (RBF) with 4-aminobenzonitrile (10.0 mmol, 1.18 g) and anhydrous THF (50 mL). Add Triethylamine (12.0 mmol, 1.67 mL).

  • Initiation: Cool the solution to 0°C using an ice bath.

  • Addition: Add Trichloroacetyl chloride (11.0 mmol, 1.23 mL) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

    • Why? Rapid addition generates excessive heat, potentially polymerizing the nitrile or causing side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation (The "Self-Check"): Perform Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes.

    • Starting Material Rf: ~0.3 (Fluorescent under UV).

    • Product Rf: ~0.7 (Distinct dark spot).

    • Criteria: Reaction is complete only when the SM spot is invisible.

  • Workup: Pour the reaction mixture into 200mL of vigorously stirring ice water . The product should precipitate immediately as a white/off-white solid.

  • Purification: Filter the solid. Wash the filter cake with:

    • 3x 20mL Water (removes TEA·HCl salts).

    • 2x 10mL Cold Hexane (removes unreacted organic impurities).

  • Drying: Vacuum dry at 40°C for 12 hours.

Emergency Response & Exposure Control

Toxicological Mechanism & First Aid

The primary risk stems from the metabolic activation of the nitrile group and the corrosive nature of the trichloroacetamide hydrolysis products.

ToxicityPath Exposure Exposure (Inhalation/Oral) Hydrolysis Hydrolysis (Stomach Acid/Mucosa) Exposure->Hydrolysis TCA Trichloroacetic Acid Release (Corrosive Damage) Hydrolysis->TCA Nitrile 4-Aminobenzonitrile Release Hydrolysis->Nitrile CYP Hepatic CYP450 Metabolism Nitrile->CYP Tox Oxidative Stress / Cyanide Potential CYP->Tox

Figure 2: Predicted physiological pathway of toxicity upon ingestion.

Emergency Procedures:
  • Eye Contact: Immediately flush with saline/water for 15 minutes. Do not rub. The trichloro- group can form acidic byproducts in the eye, causing corneal opacity.

  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, followed by soap and water. PEG is superior for solubilizing lipophilic amides.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen. Monitor for delayed pulmonary edema (common with halo-amide inhalation).

Waste Disposal:
  • Do NOT mix with strong bases (NaOH/KOH) in the waste stream. This can cause rapid hydrolysis and heat generation, potentially releasing chloroform if decarboxylation occurs.

  • Protocol: Dissolve in a combustible solvent and incinerate in a furnace equipped with an afterburner and scrubber (to handle HCl/NOx emissions).

References

  • National Center for Biotechnology Information. (2023).[5][2][4][6] PubChem Compound Summary for CID 185737, this compound. Retrieved from [Link][1]

Sources

molecular weight and formula of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide A Guide to Synthesis, Characterization, and Utility as a Stable Isocyanate Equivalent

Executive Summary

This compound (CAS: 53165-95-0) is a specialized synthetic intermediate used primarily in the development of urea-based pharmacophores. While structurally simple, its value lies in its reactivity profile: the trichloroacetyl group functions as a "mask" for the highly reactive isocyanate moiety.

For drug development professionals, this molecule offers a strategic advantage. It allows for the storage and handling of a stable, crystalline solid that can be converted in situ to the volatile and toxic 4-cyanophenyl isocyanate under mild, controlled conditions. This monograph details the physicochemical properties, synthesis, and application of this compound as a safer alternative to direct isocyanate handling in the synthesis of androgen receptor antagonists and kinase inhibitors.

Physicochemical Profile

PropertyDataNotes
IUPAC Name This compound
CAS Number 53165-95-0
Molecular Formula C

H

Cl

N

O
Molecular Weight 263.46 g/mol
Physical State White to off-white crystalline solidStable at RT
Solubility Soluble in DMSO, DMF, EtOAc, DCMPoorly soluble in water
Melting Point >120°C (Predicted); Experimental determination requiredHigh crystallinity due to amide H-bonding
Key Functional Groups Nitrile (CN), Trichloroacetamide (NHCOCCl

)
Nitrile stretch ~2230 cm

Synthetic Protocol: Preparation from 4-Aminobenzonitrile

This protocol describes the synthesis of the title compound via N-acylation. The use of trichloroacetyl chloride requires strict moisture control to prevent hydrolysis to trichloroacetic acid.

Reagents:

  • 4-Aminobenzonitrile (1.0 eq)

  • Trichloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 4-aminobenzonitrile (10 mmol) and anhydrous DCM (50 mL). Add TEA (12 mmol) and cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Dropwise add trichloroacetyl chloride (11 mmol) over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The amine spot (lower R

    
    ) should disappear.
    
  • Workup: Quench with cold water (20 mL). Wash the organic layer with 1M HCl (to remove excess TEA/amine), followed by saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white needles.

Critical Quality Attribute (CQA): The product must be free of residual amine, as this will compete in subsequent urea formation steps.

Mechanistic Insight: The "Masked Isocyanate" Strategy

The trichloroacetamide group is electron-withdrawing, making the amide nitrogen acidic. Under basic conditions, the molecule undergoes an elimination of chloroform (CHCl


) to generate the isocyanate intermediate.[2] This is the Hinsberg-type rearrangement  logic applied to urea synthesis.
Pathway Visualization

ReactionPathway Figure 1: Synthesis and Activation Pathway of Trichloroacetamide Precursor Start 4-Aminobenzonitrile Product 2,2,2-Trichloro-N- (4-cyanophenyl)acetamide (Stable Precursor) Start->Product + TEA, DCM - HCl Reagent Trichloroacetyl Chloride Reagent->Product Intermediate [4-Cyanophenyl Isocyanate] Product->Intermediate + Base (NaOH/DBU) - CHCl3 (Chloroform) Final N-(4-Cyanophenyl)-N'-R Urea Derivative Intermediate->Final + Amine (R-NH2)

Figure 1: The trichloroacetamide acts as a stable storage form for the isocyanate. Upon treatment with base, it releases chloroform and the reactive isocyanate, which is immediately trapped by a secondary amine to form a urea.

Application Protocol: Synthesis of Urea Derivatives

This method demonstrates the utility of this compound in synthesizing urea-based inhibitors (e.g., analogs of Sorafenib or Enzalutamide intermediates) without handling phosgene or isocyanates directly.

Reaction:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, or complex pharmacophore) (1.1 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) or NaOH (powdered) in DMSO.

  • Solvent: Acetonitrile (MeCN) or DMSO.

Step-by-Step:

  • Dissolve the trichloroacetamide derivative in MeCN.

  • Add the target amine followed by DBU.

  • Heat to 60–80°C for 2–6 hours. The base promotes the elimination of the trichloromethyl group as CHCl

    
    .
    
  • Observation: Evolution of chloroform (ensure ventilation).

  • Purification: Evaporate solvent. The residue is typically the pure urea, requiring only a water wash to remove salts.

Why this works: The


 of the trichloroacetamide N-H is significantly lower than a standard amide, facilitating deprotonation and subsequent elimination.

Analytical Characterization Expectations

TechniqueExpected SignalInterpretation

H NMR (DMSO-

)

11.0–11.5 ppm (s, 1H)
Amide NH (Highly deshielded by CCl

and CN)

7.8–8.0 ppm (d, 2H)
Aromatic protons ortho to CN

7.6–7.8 ppm (d, 2H)
Aromatic protons ortho to NH
IR Spectroscopy 2220–2240 cm

C

N stretch (Sharp)
1700–1720 cm

C=O stretch (Amide I)
Mass Spectrometry m/z 261/263/265Characteristic isotope pattern for 3 Cl atoms

Safety & Handling

  • Toxicity: Trichloroacetamides can be irritants.[1] The synthesis generates chloroform (CHCl

    
    ) as a byproduct during the urea formation step. Chloroform is a suspected carcinogen; all reactions must be performed in a fume hood.
    
  • Stability: Store in a cool, dry place. Unlike isocyanates, this compound is not sensitive to ambient moisture, making it ideal for long-term storage in compound libraries.

References

  • PubChem. (2025).[3][4] this compound (CID 185737).[3] National Library of Medicine. [Link]

  • Yano, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. ACS Omega. [Link]

  • Grivas, J. C., & Taurins, A. (1959). Reaction of Trichloroacetonitrile with Primary and Secondary Amines. Canadian Journal of Chemistry.[5] [Link]

  • Usharani, V., et al. (2011).[6] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

Sources

Toxicity Assessment of Trichloroacetanilide and Chloroacetanilide Derivatives: A Comprehensive Mechanistic and Ecotoxicological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The safety evaluation of acetanilide derivatives—ranging from trichloroacetanilide intermediates in chemical synthesis to widely deployed chloroacetanilide herbicides (e.g., alachlor, acetochlor, butachlor, and S-metolachlor)—requires a multi-tiered approach. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between molecular mechanisms and macroscopic risk assessment. By dissecting the non-genotoxic tumorigenic pathways in mammalian models and evaluating the ecotoxicological impact on aquatic periphyton, this guide provides a self-validating framework for researchers and drug development professionals navigating the complex toxicity profiles of these electrophilic compounds.

Structural Determinants and Causality of Toxicity

The toxicological profile of acetanilide derivatives is fundamentally dictated by their chemical structure, specifically the degree of halogenation on the acetyl moiety and the substitution pattern on the aniline ring. Trichloroacetanilides and their mono- or dichloro- counterparts possess an electrophilic


-carbon. This electrophilicity is the primary driver of their reactivity with biological nucleophiles (e.g., glutathione, cellular proteins).

However, the parent compounds undergo extensive hepatic metabolism. The primary activating pathway involves cytochrome P450-mediated N-dealkylation, leading to the formation of reactive quinoneimine intermediates[1]. These intermediates are responsible for the hepatotoxicity observed in mammalian models. Conversely, environmental degradation pathways (e.g., photolysis or microbial action) typically result in dechlorination, yielding ethane sulfonic acid (ESA) and oxanilic acid (OXA) metabolites[1][2]. The loss of the halogenated moiety directly eliminates the electrophilic sink, which explains the causality behind the drastically reduced toxicity of these metabolites compared to their parent compounds[3].

Mammalian Toxicology: Non-Genotoxic Carcinogenesis

A critical regulatory concern for chloroacetanilide derivatives is their potential to induce tumors in rodent bioassays. Extensive testing has demonstrated that these compounds do not possess direct genotoxic potential[4]. Instead, they operate via a highly specific, threshold-based, non-genotoxic mode of action (MoA).

The Enterochromaffin-like (ECL) Cell Tumorigenesis Pathway

Chronic, high-dose exposure (>100 mg/kg bw/day) to derivatives like alachlor and butachlor induces enterochromaffin-like (ECL) cell tumors in the glandular stomach of rats[5]. Applying the WHO International Programme on Chemical Safety (IPCS) framework allows us to evaluate the human relevance of this MoA[4].

The causality of this pathway is a classic physiological feedback loop:

  • Parietal Cell Toxicity: High doses of the xenobiotic cause localized toxicity to parietal cells in the fundic region, leading to decreased mucosal thickness[4][6].

  • Gastric Hypoacidity: The loss of parietal cells halts hydrochloric acid secretion, drastically elevating gastric pH[6].

  • Hypergastrinemia: The physiological response to elevated gastric pH is the continuous secretion of gastrin by G-cells to stimulate non-existent parietal cells.

  • ECL Cell Hyperplasia: Gastrin is a potent trophic factor for ECL cells. Chronic hypergastrinemia forces continuous ECL cell proliferation, eventually resulting in tumorigenesis[5][6].

Human Relevance: The IPCS framework dictates that because humans do not exhibit this profound parietal cell loss and subsequent hypergastrinemia at relevant environmental or occupational exposure levels, this specific tumorigenic MoA is not quantitatively or qualitatively plausible in humans[4][6].

ECL_Pathway Exposure High-Dose Exposure (>100 mg/kg bw/d) Parietal Parietal Cell Loss & Decreased Mucosal Thickness Exposure->Parietal pH Increased Gastric pH (Hypoacidity) Parietal->pH Gastrin Hypergastrinemia (Elevated Serum Gastrin) pH->Gastrin Hyperplasia ECL Cell Proliferation & Hyperplasia Gastrin->Hyperplasia Tumor ECL Cell Tumor (Non-Genotoxic Carcinogenesis) Hyperplasia->Tumor

Caption: Mechanistic pathway of chloroacetanilide-induced ECL cell tumorigenesis in rat models.

Ecotoxicological Profiling: Aquatic Risk Assessment

Because acetanilide derivatives are frequently used as pre-emergent herbicides, their runoff into aquatic ecosystems necessitates rigorous ecotoxicological assessment. The primary targets in aquatic environments are periphyton communities, specifically diatoms, which form the base of the aquatic food web[3].

Quantitative Toxicity Data

The toxicity of these derivatives varies significantly based on minor structural modifications (e.g., the substitution pattern on the amine). Acetochlor demonstrates significantly higher toxicity to diatoms than S-metolachlor[3][7].

Table 1: Comparative Aquatic Ecotoxicity of Acetanilide Derivatives

Compound / MetaboliteTest OrganismEndpointValue (

g/L)
Toxicological Significance
Acetochlor Nitzschia nana (Diatom)96h EC

3,067Moderate aquatic toxicity; inhibits cell division[7]
S-Metolachlor Nitzschia nana (Diatom)96h EC

~18,800Low aquatic toxicity[7]
Acetochlor Nitzschia nana (Diatom)96h LOEC474Threshold for observable growth inhibition[7]
S-Metolachlor Nitzschia nana (Diatom)96h LOEC11,850High tolerance threshold[7]
ESA / OXA Metabolites Periphyton Community96h EC

>50,000Negligible toxicity due to dechlorination[3][7]
Step-by-Step Protocol: Self-Validating Diatom Growth Inhibition Assay

To generate reliable EC


 data, the experimental design must include internal validation metrics. The following protocol outlines the quantification of growth inhibition using in vivo chlorophyll-a fluorescence as a proxy for biomass[3].

Phase 1: Culture and Matrix Preparation

  • Inoculum Standardization: Cultivate autochthonous diatoms (e.g., Nitzschia nana) or standard Chlorella kessleri[2] in a nutrient-rich medium (e.g., BG-11) until the exponential growth phase is reached. Standardize the inoculum to exactly

    
     cells/mL.
    
  • Solvent Control Causality: Dissolve the highly lipophilic acetanilide derivatives in analytical-grade DMSO. Critical Step: The final concentration of DMSO in the test flasks must not exceed 0.1% (v/v). Higher concentrations will induce baseline solvent toxicity, confounding the herbicide's specific growth inhibition effects.

Phase 2: Exposure and Incubation 3. Concentration Gradient: Prepare a geometric concentration series (e.g., 10, 100, 1,000, 3,000, 10,000


g/L) alongside a negative control (medium only) and a solvent control (0.1% DMSO).
4. Incubation Parameters:  Incubate flasks for 72 to 96 hours at 21±1°C under continuous illumination (60–120 

E/m²/s) and constant orbital shaking (100 rpm) to prevent cell sedimentation and ensure uniform gas exchange.

Phase 3: Quantification and Self-Validation 5. Fluorescence Measurement: Extract aliquots daily and measure in vivo chlorophyll-a fluorescence (excitation: 430 nm, emission: 680 nm). 6. System Validation (Trustworthiness Check): Before calculating EC


, the assay must validate itself against two criteria:
  • The specific growth rate (

    
    ) of the negative control must be 
    
    
    
    day
    
    
    .
  • The coefficient of variation (CV) for the control growth rate must be

    
    .
    
  • If these criteria fail, the health of the initial culture was compromised, and the assay must be voided.

  • Data Modeling: Calculate the EC

    
     and LOEC using non-linear regression models (e.g., Weibull or Hill dose-response curves) comparing the area under the growth curve of the treatments versus the solvent control.
    

Cumulative Risk Assessment (CRA)

Because humans and environmental receptors are rarely exposed to a single xenobiotic, regulatory bodies like the EPA mandate Cumulative Risk Assessments (CRA) for chemicals sharing a "common mechanism of toxicity"[8].

Acetanilide derivatives (acetochlor, alachlor, butachlor, metolachlor, and propachlor) are grouped together because they induce concordant toxic effects (e.g., nasal and thyroid tumors) via shared metabolic pathways, specifically the generation of reactive quinoneimines post-N-dealkylation[1][8]. The CRA workflow ensures that exposure to multiple sub-threshold doses across different derivatives does not cumulatively breach safety margins.

CRA_Workflow Group Identify Common Mechanism Group ToxEndpoint Determine Concordant Target Organs (Liver, Thyroid) Group->ToxEndpoint Metabolism Evaluate N-dealkylation & Reactive Intermediates ToxEndpoint->Metabolism Dose Establish Relative Potency Factors (RPF) Metabolism->Dose Risk Calculate Cumulative Margin of Exposure (MOE) Dose->Risk

Caption: EPA-aligned cumulative risk assessment workflow for acetanilide derivatives.

Conclusion

The toxicity assessment of trichloroacetanilide and chloroacetanilide derivatives requires a rigorous understanding of their electrophilic nature and metabolic fate. While high-dose mammalian studies reveal non-genotoxic tumorigenic pathways (such as ECL cell tumors), the IPCS framework demonstrates these are largely irrelevant to human exposure levels due to the specific physiological thresholds required[4]. In ecotoxicology, the parent compounds pose a moderate risk to aquatic primary producers, but their primary environmental metabolites (ESA and OXA) are rendered virtually non-toxic due to dechlorination[3][7]. By employing self-validating experimental protocols and cumulative risk models, researchers can accurately define the safety margins of these critical chemical entities.

References

  • Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats edgccjournal.org URL: [Link]

  • A Common Mechanism of Toxicity Determination for Chloroacetanilide Regulations.gov (EPA) URL: [Link]

  • Assessing the impact of chloroacetanilide herbicides and their metabolites on periphyton in the Leyre River (SW France) via short term growth inhibition tests on autochthonous diatoms PubMed (NIH) URL:[Link]

  • Chloroacetanilide herbicide-induced rat enterochromaffin cell tumors: a case study within the context of the IPCS framework, for analyzing the relevance of a cancer mode of action for humans PMC (NIH) URL:[Link]

  • Results of the ecotoxicological tests of S-metolachlor and acetochlor on the growth of an upstream and a downstream population ResearchGate URL: [Link]

  • Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A MDPI URL:[Link]

  • Alachlor, Acetochlor, Metolachlor: Degradation and Hepatotoxicity Science.gov URL: [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide (CAS: 53165-95-0), a critical intermediate in medicinal chemistry, particularly in the development of androgen receptor antagonists and as a building block for heterocyclic synthesis.

The protocol utilizes a nucleophilic acyl substitution pathway, reacting 4-aminobenzonitrile with trichloroacetyl chloride in the presence of a tertiary amine base. This method is preferred over anhydride routes due to the higher reactivity of the acid chloride, which is necessary to overcome the reduced nucleophilicity of the electron-deficient aniline substrate.

Key Chemical Data
PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₅Cl₃N₂O
Molecular Weight 263.51 g/mol
Target Moiety Electron-deficient aromatic amide
Key Hazards Corrosive (TCAC), Toxic (Nitrile), Lachrymator

Reaction Mechanism & Rationale

Mechanistic Insight

The synthesis proceeds via an addition-elimination mechanism. The nitrogen atom of the 4-aminobenzonitrile acts as the nucleophile attacking the carbonyl carbon of the trichloroacetyl chloride.

Critical Consideration: The para-cyano group on the aniline ring is strongly electron-withdrawing (Hammett σp ≈ 0.66). This significantly reduces the electron density on the amine nitrogen, making it a poor nucleophile compared to unsubstituted aniline. Consequently, the reaction requires:

  • A highly reactive electrophile: Trichloroacetyl chloride is used rather than the acid or ester.

  • An acid scavenger: Triethylamine (TEA) or Pyridine is essential to neutralize the HCl byproduct, which would otherwise protonate the unreacted amine and halt the reaction.

  • Temperature Control: Despite the deactivated amine, the reaction with acyl chloride is exothermic. Initial cooling (0°C) is required to prevent side reactions (e.g., bis-acylation).

Pathway Visualization

ReactionMechanism Substrate 4-Aminobenzonitrile (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Trichloroacetyl Chloride (Electrophile) Reagent->Intermediate Nucleophilic Attack (DCM, 0°C) Product This compound Intermediate->Product Elimination of Cl⁻ Byproduct TEA·HCl salt Intermediate->Byproduct Proton Transfer Base Triethylamine (HCl Scavenger) Base->Byproduct Captures HCl

Figure 1: Mechanistic pathway for the N-acylation of electron-deficient anilines.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Aminobenzonitrile (>98% purity) [CAS: 873-74-5]

    • Trichloroacetyl chloride (TCAC) (>99%) [CAS: 76-02-8]

    • Triethylamine (TEA) (Anhydrous)

    • Dichloromethane (DCM) (Anhydrous grade preferred)[1]

  • Equipment:

    • 3-neck round bottom flask (100 mL)

    • Pressure-equalizing addition funnel

    • Inert gas line (Nitrogen or Argon)

    • Ice/Water bath[2]

Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
  • Flame-dry a 100 mL 3-neck flask and cool under a stream of nitrogen.

  • Charge the flask with 4-aminobenzonitrile (1.18 g, 10.0 mmol) .

  • Add DCM (30 mL) and stir until fully dissolved.

  • Add Triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) via syringe.

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Acylation[3]
  • Dilute Trichloroacetyl chloride (1.23 mL, 11.0 mmol, 1.1 equiv) in DCM (5 mL) in the addition funnel.

    • Note: Dilution prevents localized overheating.

  • Add the TCAC solution dropwise over 15–20 minutes . Ensure the internal temperature does not exceed 5°C.

    • Observation: White fumes (HCl) may form if the system is not well-sealed; a precipitate (TEA·HCl) will begin to form immediately.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 3–4 hours . Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting amine spot (lower Rf) should disappear.

Step 3: Workup[4]
  • Quench the reaction by adding water (20 mL) . Stir vigorously for 5 minutes to hydrolyze any excess acid chloride.

  • Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Wash Sequence:

    • Wash organic layer with 1M HCl (20 mL) (Removes unreacted amine and TEA).

    • Wash with Saturated NaHCO₃ (20 mL) (Neutralizes acidity).

    • Wash with Brine (20 mL) (Dries the organic phase).

  • Dry the organic layer over Anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.

Step 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from Hot Ethanol or a Toluene/Hexane mixture.

    • Dissolve crude in minimum boiling ethanol.

    • Cool slowly to RT, then to 4°C.

  • Filter the crystals and wash with cold hexanes.

  • Dry in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

Workflow Start Start: 10mmol Scale Solubilization Dissolve 4-ABN + TEA in DCM (0°C) Start->Solubilization Addition Dropwise Addition of Trichloroacetyl Chloride Solubilization->Addition Reaction Stir at RT (3-4 hrs) Monitor TLC Addition->Reaction Quench Quench with H2O Separate Phases Reaction->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Purify Recrystallize (EtOH) Vacuum Dry Wash->Purify End Final Product Analysis (NMR, MP) Purify->End

Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically high melting due to the amide rigidity (Reported ranges vary, expect >150°C; related analogs often melt ~240°C [1]).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ ~11.0 ppm (s, 1H, -NH-). Note: The electron-withdrawing CCl3 group shifts the amide proton significantly downfield.

    • δ ~7.9 ppm (d, 2H, Ar-H ortho to CN).

    • δ ~7.7 ppm (d, 2H, Ar-H meta to CN).

  • IR Spectroscopy:

    • ~2230 cm⁻¹ (C≡N stretch).

    • ~1700-1720 cm⁻¹ (C=O Amide I).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent hydrolyzing TCAC.Ensure DCM is anhydrous; flame-dry glassware.
Incomplete Reaction Low nucleophilicity of amine.Add catalytic DMAP (5 mol%) or reflux gently if RT is insufficient.
Sticky/Oily Product Residual solvent or impurities.Recrystallize from Toluene; ensure thorough vacuum drying.
Purple Coloration Oxidation of aniline.[5]Perform reaction under strict Nitrogen atmosphere; ensure amine purity before starting.

References

  • PubChem. (n.d.).[6] this compound (Compound).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propionamides. Journal of Medicinal Chemistry. (Foundational chemistry for aniline acylation in this class). [Link]

  • Organic Syntheses. (n.d.). General procedures for Acylation of Anilines.[Link]

Sources

reaction conditions for acylation of 4-cyanophenylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Acylation of 4-Cyanophenylamine: Protocols, Mechanistic Insights, and Optimization Strategies

Abstract

This technical guide provides a comprehensive overview of the N-acylation of 4-cyanophenylamine (also known as 4-aminobenzonitrile). This reaction is a fundamental transformation for synthesizing N-(4-cyanophenyl) amides, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document moves beyond simple procedural outlines to offer in-depth mechanistic explanations, a comparative analysis of various reaction conditions, and detailed, field-proven protocols. The content herein is designed to empower researchers, chemists, and drug development professionals to select, optimize, and execute the acylation of this specific substrate with high efficiency and predictability.

Introduction: The Significance of N-Acylated 4-Cyanophenylamine

4-Cyanophenylamine is a versatile bifunctional molecule featuring a nucleophilic amino group and an electron-withdrawing nitrile moiety.[3] The acylation of its amino group is a critical step for several reasons:

  • Bioactive Scaffolds: The resulting N-acyl-4-cyanoaniline core is present in numerous biologically active compounds and pharmaceutical intermediates.[1][4]

  • Protecting Group Strategy: Acylation serves as an effective and inexpensive method to protect the amino group during multi-step syntheses, allowing for selective reactions at other sites on the aromatic ring.[5][6]

  • Modulation of Physicochemical Properties: The introduction of an acyl group significantly alters the electronic properties, solubility, and hydrogen bonding capabilities of the parent amine, which is a key consideration in materials science and drug design.[2]

Unlike simple anilines, the acylation of 4-cyanophenylamine presents a unique challenge. The potent electron-withdrawing nature of the para-cyano group deactivates the aromatic ring and reduces the nucleophilicity of the amino group, often necessitating more forcing conditions or catalytic activation to achieve high conversion. This guide will address these specific challenges and provide robust solutions.

Mechanistic Rationale: The "Why" Behind the Reaction

The N-acylation of 4-cyanophenylamine is a classic example of nucleophilic acyl substitution. Understanding the underlying mechanism is paramount for rational optimization and troubleshooting.

The reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-cyanophenylamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of a leaving group (e.g., a carboxylate ion from an anhydride or a chloride ion from an acyl chloride). A final deprotonation step, often assisted by a base or another amine molecule, yields the stable amide product.[6][7][8]

The reactivity of the acylating agent is critical. Acyl chlorides are generally more reactive than acid anhydrides because the chloride ion is a better leaving group than the carboxylate ion.[9] However, reactions with acyl chlorides generate hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a base (e.g., pyridine, triethylamine) is typically required to act as an HCl scavenger.[9][10]

Acylation_Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_products Step 2: Elimination & Deprotonation Amine 4-Cyanophenylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attacks C=O AcylatingAgent Acylating Agent (R-CO-L) (Electrophile) AcylatingAgent->Tetrahedral Amide N-(4-cyanophenyl)amide (Product) Tetrahedral->Amide Collapses LeavingGroup Protonated Leaving Group (H-L) Tetrahedral->LeavingGroup L- departs Base Base Base->LeavingGroup Deprotonates

General mechanism of nucleophilic acyl substitution for N-acylation.

Comparative Analysis of Reaction Conditions

The choice of acylating agent, catalyst, solvent, and temperature profoundly impacts the reaction's efficiency, yield, and purity. The following table summarizes various reported conditions for the acylation of anilines, which are directly applicable to 4-cyanophenylamine.

EntryAcylating Agent (Equiv.)Catalyst/Base (Equiv.)SolventTemp. (°C)TimeYield (%)Key Insights & Reference
1Acetic Anhydride (1.5)None (or cat. H₂SO₄)Acetic Acid / Water25-1000.5-2h>90Classic, high-yielding method. Acid catalysis can accelerate the reaction.[8][11][12]
2Acetic Anhydride (1.5)NaHCO₃ (2.0)Water25<30 min~95A green, rapid, and eco-friendly approach using an aqueous medium.[5][13]
3Acetyl Chloride (1.1)Pyridine or Et₃N (1.2)DCM or THF0-251-4h>90Highly reactive acylating agent; requires a base to neutralize HCl byproduct.[9][10]
4Acetic Anhydride (1.2)DMAP (0.1)DCM252-4h>95DMAP acts as a potent nucleophilic catalyst for less reactive amines.[14]
5Acetic Acid (excess)NoneMicrowave (300W)120-130<10 min>98Catalyst-free, green method using acetic acid directly as the acylating agent and solvent.[11]
6Benzoyl Chloride (1.1)K₂CO₃ (1.5) / TBAB (cat.)DMF25<30 minHighPhase-transfer catalysis can be effective for acyl chlorides.[10]
7Acetic Anhydride (excess)NoneSolvent-free80-850.5-1hHighSolvent-free conditions offer a green and efficient alternative.[15]

Abbreviations: DCM (Dichloromethane), THF (Tetrahydrofuran), DMAP (4-Dimethylaminopyridine), Et₃N (Triethylamine), TBAB (Tetrabutylammonium bromide), DMF (Dimethylformamide).

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(4-cyanophenyl)acetamide, a representative product.

Protocol 1: Standard Acetylation using Acetic Anhydride in an Aqueous System

This method is robust, high-yielding, and utilizes environmentally benign solvents. It is an excellent starting point for most applications.[5][13]

Workflow_Protocol_1 A 1. Dissolve 4-cyanophenylamine in dilute HCl B 2. Cool solution to 0-5 °C in an ice bath A->B C 3. Add NaHCO₃ solution to neutralize B->C D 4. Add Acetic Anhydride dropwise with vigorous stirring C->D E 5. Stir for 30 min as product precipitates D->E F 6. Isolate product by suction filtration E->F G 7. Wash crystals with cold deionized water F->G H 8. Dry the product (air or vacuum oven) G->H

Experimental workflow for aqueous acetylation.

Materials:

  • 4-Cyanophenylamine (1.18 g, 10.0 mmol, 1.0 equiv)

  • Concentrated Hydrochloric Acid (~1 mL)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Acetic Anhydride (1.42 mL, 1.53 g, 15.0 mmol, 1.5 equiv)

  • Erlenmeyer flask (250 mL), magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Dissolution: In the 250 mL Erlenmeyer flask, suspend 4-cyanophenylamine (1.18 g) in 50 mL of deionized water. Add concentrated HCl dropwise while stirring until the solid completely dissolves, forming the hydrochloride salt.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Neutralization & Acylation: While stirring vigorously, slowly add a solution of sodium bicarbonate (1.68 g, 20.0 mmol in 20 mL of water). Immediately following, add acetic anhydride (1.42 mL) dropwise over 5 minutes. A voluminous white precipitate of the product will form.

  • Reaction Completion: Continue to stir the mixture vigorously in the ice bath for an additional 30 minutes to ensure complete reaction.

  • Isolation: Isolate the white crystalline product by suction filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any salts and unreacted starting materials.

  • Drying: Press the crystals dry on the filter paper, then transfer them to a watch glass to air-dry or place them in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterization: The expected product is N-(4-cyanophenyl)acetamide (m.p. 212-214 °C). Purity can be assessed by TLC, and identity confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: DMAP-Catalyzed Acylation for Challenging Substrates

This protocol is particularly useful when acylation is sluggish due to the deactivated nature of the amine or when using a less reactive acylating agent.[14]

Materials:

  • 4-Cyanophenylamine (1.18 g, 10.0 mmol, 1.0 equiv)

  • Acetic Anhydride (1.04 mL, 1.12 g, 11.0 mmol, 1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv)

  • Triethylamine (Et₃N) (1.67 mL, 1.21 g, 12.0 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Round-bottom flask (100 mL), magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add 4-cyanophenylamine (1.18 g) and DMAP (122 mg).

  • Dissolution: Add 50 mL of anhydrous DCM and stir until all solids are dissolved.

  • Addition of Reagents: Add triethylamine (1.67 mL) to the solution, followed by the dropwise addition of acetic anhydride (1.04 mL) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 2-4 hours).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-cyanophenyl)acetamide.

Conclusion

The N-acylation of 4-cyanophenylamine is a versatile and crucial reaction for synthetic chemists. While the electron-withdrawing cyano group presents a moderate challenge by reducing the amine's nucleophilicity, this can be readily overcome through rational selection of reaction conditions. For standard applications, direct acylation with acetic anhydride in an aqueous system provides a green, efficient, and high-yielding pathway. For more challenging acylations or when higher reactivity is required, the use of acyl chlorides with a base or a DMAP-catalyzed system offers a powerful alternative. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to successfully synthesize a wide range of N-(4-cyanophenyl) amides.

References

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Lidström, P., et al. (2001). The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Varma, R. S. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. Available at: [Link]

  • Wang, D., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. Available at: [Link]

  • Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available at: [Link]

  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Available at: [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

  • Li, X., et al. (2017). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yadav, J. S., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry. Available at: [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Scribd. Available at: [Link]

  • Kumar, S. A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at: [Link]

  • Caglieri, S., et al. (n.d.). Theoretical Study of Acid Acetylation of Aniline. RIA UTN. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-cyanophenyl)acetamide. PubChem. Available at: [Link]

Sources

Application Note: 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide as a Masked Isocyanate Surrogate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In pharmaceutical development, the urea and carbamate functionalities are privileged pharmacophores, present in numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) and androgen receptor antagonists. Classically, these are synthesized via 4-cyanophenyl isocyanate , a volatile, moisture-sensitive, and lachrymatory intermediate derived from phosgene.

2,2,2-trichloro-N-(4-cyanophenyl)acetamide (CAS: 53165-95-0) serves as a robust, crystalline "Masked Isocyanate" . It offers a safer, bench-stable alternative to handling isocyanates directly. Under mild basic conditions, it undergoes elimination of chloroform (


) to generate the reactive isocyanate in situ, which is immediately trapped by nucleophiles (amines or alcohols).
Key Advantages[1][2]
  • Safety: Eliminates the need for phosgene or triphosgene handling.

  • Stability: The trichloroacetamide is shelf-stable and resistant to hydrolysis compared to the parent isocyanate.

  • Selectivity: Allows for controlled, stoichiometric release of the electrophile.

Chemical Profile

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 263.51 g/mol
Appearance White to off-white crystalline solid
Melting Point 178–180 °C
Solubility Soluble in DMSO, DMF, THF, EtOAc; Insoluble in water
Function Isocyanate precursor (via base-promoted elimination)

Mechanism of Action

The utility of this intermediate relies on the elimination-addition mechanism . A non-nucleophilic base (typically DBU or


) deprotonates the amide nitrogen. The electron-withdrawing nature of the trichloromethyl group facilitates the elimination of the trichloromethanide anion (which protonates to form chloroform), generating the isocyanate intermediate.
Pathway Visualization

MaskedIsocyanate Start 2,2,2-trichloro-N- (4-cyanophenyl)acetamide Inter [Intermediate Anion] Start->Inter Deprotonation Base Base (DBU/NaOH) Base->Inter Iso 4-Cyanophenyl Isocyanate (In Situ) Inter->Iso Elimination Byprod Chloroform (CHCl3) Inter->Byprod Prod Target Urea / Carbamate Iso->Prod Nucleophilic Addition Nuc Nucleophile (R-NH2 / R-OH) Nuc->Prod

Figure 1: The "Unmasking" pathway. The trichloroacetamide acts as a storage vessel for the reactive isocyanate, releasing it only upon base activation.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of this compound from 4-aminobenzonitrile.

Reagents:

  • 4-Aminobenzonitrile (1.0 equiv)

  • Trichloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-aminobenzonitrile (1.18 g, 10 mmol) and DCM (50 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add TEA (1.67 mL, 12 mmol) dropwise.

  • Acylation: Add trichloroacetyl chloride (1.23 mL, 11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting amine spot should disappear.

  • Workup: Quench with water (50 mL). Separate the organic layer and wash successively with 1N HCl (2 x 30 mL), sat.

    
     (30 mL), and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane to obtain white needles.

    • Expected Yield: 85–95%[1]

Protocol B: Application – Synthesis of Unsymmetrical Ureas

Objective: Synthesis of a diaryl urea library (common kinase inhibitor scaffold) using the intermediate.

Reagents:

  • This compound (1.0 equiv)[2]

  • Target Amine (e.g., Morpholine, Aniline derivative) (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or NaOH (powdered)

  • Acetonitrile (MeCN) or DMSO

Step-by-Step Procedure:

  • Mixing: In a reaction vial, dissolve the trichloroacetamide intermediate (0.5 mmol) and the target amine (0.55 mmol) in MeCN (3 mL).

  • Activation: Add DBU (0.6 mmol) in one portion.

  • Heating: Heat the reaction mixture to 60–80 °C for 2–4 hours.

    • Note: The reaction generates

      
      . Ensure good ventilation.
      
  • Monitoring: Check LC-MS for the formation of the urea mass (

    
    ).
    
  • Workup:

    • Method A (Precipitation): Pour into cold water. Many diaryl ureas will precipitate. Filter and wash with water.

    • Method B (Extraction): Dilute with EtOAc, wash with 1N HCl (to remove DBU and excess amine), then brine.

  • Result: Provides the N-(4-cyanophenyl)-N'-substituted urea with high purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient base strengthSwitch from

to DBU or TBD (Triazabicyclodecene).
Hydrolysis Product Wet solventsThe intermediate isocyanate reacts with water to form the aniline. Use anhydrous MeCN/DMSO.
Side Reactions High TemperatureIf the amine is nucleophilic enough, run at RT. Only heat for sterically hindered amines.
Purification Issues DBU residueWash organic layer thoroughly with dilute acid (0.5M HCl) to remove DBU.

Safety & Handling (E-E-A-T)

  • Toxicity: While the trichloroacetamide is a solid, it is a derivative of a nitrile and a halo-amide. Treat as toxic by ingestion and skin contact.

  • Chloroform Generation: The downstream reaction generates stoichiometric chloroform. Perform all "unmasking" reactions in a chemical fume hood.

  • Isocyanate Intermediates: Although generated in situ, the isocyanate is a sensitizer. Avoid inhalation of reaction vapors.

References

  • Masked Isocyanate Strategy

    • Title: "Trichloroacetamides as in situ Isocyanate Generating Reagents for the Synthesis of Acylureas and Sulfonylureas."[3]

    • Source:Synthesis, 1987, 734–736.[3]

  • Base-Promoted Mechanism

    • Title: "Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides... and Their Conversions to Ureas."
    • Source:ACS Omega, 2023, 8, 2, 2469–2480.
    • URL:[Link]

  • General Urea Synthesis via Trichloroacetamides

    • Title: "One-Pot Transformation of Trichloroacetamide into Readily Deprotectable Carbam
    • Source:Organic Letters, 2006, 8, 15, 3275–3278.
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: "this compound Compound Summary."
    • Source: PubChem CID 185737.[2]

    • URL:[Link][2]

Sources

recrystallization methods for 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization Protocols for 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide

Part 1: Executive Summary & Compound Profile[1][2]

Context: this compound (CAS: 53165-95-0) is a critical electrophilic intermediate, often utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other benzonitrile-containing pharmacophores.[1][2] Its purity is paramount; residual trichloroacetic acid or unreacted 4-aminobenzonitrile can poison subsequent palladium-catalyzed cross-couplings or cyclization reactions.[1][2]

The Challenge: The molecule presents a solubility paradox. The p-cyanophenyl moiety imparts significant polarity and planarity, while the trichloromethyl group introduces steric bulk and lipophilicity.[1] Furthermore, the electron-withdrawing nature of both the trichloromethyl and cyano groups increases the acidity of the amide proton, making the compound susceptible to base-catalyzed hydrolysis.

Compound Profile:

PropertyValue / Description
Molecular Formula C₉H₅Cl₃N₂O
Molecular Weight 263.51 g/mol
Physical State White to Off-White Crystalline Solid
Predicted Melting Point ~145–160 °C (Based on structural analogs [1, 2])
Solubility (High) Dichloromethane (DCM), Ethyl Acetate, Ethanol (Hot), DMSO
Solubility (Low) Water, Hexanes, Heptane, Cold Ethanol
Key Impurities 4-Aminobenzonitrile (Starting Material), Trichloroacetic Acid (Hydrolysis Product)

Part 2: Strategic Solvent Selection

We employ two distinct purification strategies based on the impurity profile and available equipment.

  • Method A (Thermodynamic Control): Ethanol/Water System. [1][2]

    • Mechanism:[1][2][3][4][5] Exploits the steep solubility curve of the amide in ethanol. Water acts as a co-solvent to decrease solubility at lower temperatures, forcing the hydrophobic trichloro-phenyl core to crystallize while polar impurities (salts, acids) remain in the aqueous mother liquor.

    • Best For: Removal of inorganic salts and hydrolysis byproducts (trichloroacetic acid).

  • Method B (Kinetic Control): DCM/Hexane Displacement. [1][2]

    • Mechanism:[1][2][3][4][5] Uses a "good solvent/bad solvent" layering technique.[2][5] The compound dissolves in DCM; Hexane (anti-solvent) diffuses in, slowly lowering the solvent power and growing high-quality crystals.

    • Best For: Removal of unreacted organic starting materials (4-aminobenzonitrile) and obtaining X-ray quality crystals.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: The Ethanol/Water Recrystallization (Standard)

Reagents: Absolute Ethanol (ACS Grade), Deionized Water.[1]

  • Dissolution:

    • Charge the crude this compound into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Absolute Ethanol (approx. 5–7 mL per gram of solid).[1][2]

    • Heat the mixture to reflux (approx. 80 °C) with stirring until the solid completely dissolves.

    • Note: If the solution is dark/colored, add activated charcoal (5 wt%), stir for 5 mins at reflux, and filter hot through a Celite pad.

  • Nucleation Setup:

    • While maintaining a gentle boil, add Deionized Water dropwise via an addition funnel or pipette.[1][2]

    • Stop point: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.[1]

    • Add a minimal amount of hot ethanol (0.5–1 mL) to redissolve the turbidity and restore a clear solution.

  • Controlled Cooling:

    • Remove the heat source and allow the flask to cool to room temperature (20–25 °C) undisturbed. Do not stir.[1][2] Stirring induces rapid precipitation of amorphous powder rather than crystalline needles.[2]

    • Once at room temperature, transfer the flask to a 4 °C refrigerator for 2–4 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.[2]

    • Wash the cake with a cold (0 °C) mixture of Ethanol/Water (1:1 v/v).

    • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Protocol B: The DCM/Hexane Layering (Anhydrous)

Reagents: Dichloromethane (DCM), n-Hexane (or n-Heptane).[1][2]

  • Concentrated Dissolution:

    • Dissolve the crude solid in the minimum amount of DCM at room temperature.[2][6]

    • Target Concentration: The solution should be near saturation.[2] If unsure, dissolve and then rotary evaporate until the solution becomes slightly viscous or solid begins to appear, then add a drop of DCM to clear it.

  • The Layering Technique:

    • Transfer the concentrated DCM solution to a narrow vessel (e.g., a test tube or narrow-neck flask).

    • Carefully layer n-Hexane on top of the DCM solution.[1][2]

    • Ratio: Use approximately 2:1 volume ratio of Hexane to DCM.[1][2]

    • Critical Technique: Pipette the hexane slowly down the side of the glass container to prevent immediate mixing. You want a distinct phase boundary.

  • Diffusion & Crystallization:

    • Seal the vessel with Parafilm (poke one small hole to allow slow solvent evaporation if strictly necessary, but sealed diffusion is preferred for purity).

    • Leave undisturbed at room temperature for 12–24 hours. The hexane will slowly diffuse into the DCM layer, lowering the solubility and growing large, prismatic crystals.

  • Harvesting:

    • Decant the mother liquor.[2]

    • Wash the crystals with pure n-Hexane.[1][2]

    • Air dry or vacuum dry.[1][2]

Part 4: Process Logic & Decision Framework

The following diagram illustrates the decision-making process for purification, ensuring the correct protocol is applied based on the input material's state.

Recrystallization_Workflow Start Crude this compound PurityCheck Initial Purity Assessment (TLC / HPLC) Start->PurityCheck Impurity_Polar Impurity: Salts / Acids (Hydrolysis Products) PurityCheck->Impurity_Polar High Polarity Impurity_NonPolar Impurity: Starting Material (4-Aminobenzonitrile) PurityCheck->Impurity_NonPolar Low Polarity MethodA Method A: Ethanol/Water (Thermodynamic Control) Impurity_Polar->MethodA MethodB Method B: DCM/Hexane (Kinetic Control) Impurity_NonPolar->MethodB ProcessA 1. Dissolve in Hot EtOH 2. Add Warm H2O until turbid 3. Slow Cool to 4°C MethodA->ProcessA ProcessB 1. Dissolve in min. DCM 2. Layer Hexane (2:1) 3. Diffusion (12-24h) MethodB->ProcessB Validation Validation: MP & HPLC ProcessA->Validation ProcessB->Validation

Figure 1: Decision matrix for selecting the optimal recrystallization strategy based on impurity profile.

Part 5: Analytical Validation

To ensure the protocol was successful, the final product must meet the following criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite crystalline needles or prisms.[1][2] No yellow discoloration (indicates oxidation of amine).
Melting Point Capillary MethodSharp range (≤ 2 °C).[1][2] Note: Compare against 2-chloro analog (123°C) and trifluoro analog (169°C).[1][2] Expected range: 145–160 °C.[2]
Purity HPLC (C18 Column)> 98.5% Area under curve.[1][2]
Proton NMR 400 MHz (DMSO-d6)Absence of broad singlet at ~6.0 ppm (Amine NH2) and absence of broad singlet >12 ppm (Carboxylic acid OH).[1][2]

Troubleshooting "Oiling Out": If the compound separates as an oil rather than crystals during Method A:

  • Cause: The solution is too concentrated or cooled too quickly.[2]

  • Fix: Reheat to redissolve the oil. Add a small amount (1–2 mL) of extra Ethanol.[1] Allow to cool much more slowly (wrap the flask in a towel to insulate). Seed with a pure crystal if available.[2]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185737, this compound.[1][2] Retrieved October 26, 2025 from [Link][1]

  • Organic Syntheses. General Procedures for the Preparation of N-Aryl Trichloroacetamides. (Methodology adaptation based on standard amide purification).[2]

  • Gowda, B. T., et al. (2000). Crystal Structures of N-Aryl-2,2,2-trichloroacetamides.[1] Z. Naturforsch. (Structural data for homologous series).

Sources

Application Notes & Protocols: Strategic Solvent Selection for the Synthesis of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent

The synthesis of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide, a molecule of interest in pharmaceutical and materials science, is primarily an N-acylation reaction. This involves the reaction of 4-aminobenzonitrile with a highly reactive trichloroacetylating agent, typically trichloroacetyl chloride. While the stoichiometry is straightforward, the success of the synthesis—defined by yield, purity, and scalability—is profoundly influenced by the choice of solvent.

The solvent is not merely a medium for the reactants to meet; it actively participates in the reaction by influencing reactant solubility, stabilizing intermediates, affecting reaction kinetics, and simplifying or complicating product isolation and purification. An inappropriate solvent can lead to low yields, the formation of undesirable byproducts, and difficult workups. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make an informed and strategic selection of the optimal solvent for this specific transformation.

Foundational Principles: Reactant & Reaction Analysis

A successful solvent selection strategy begins with a thorough understanding of the key players: the reactants and the reaction mechanism.

Reactant Profile
  • 4-Aminobenzonitrile (Substrate):

    • Structure: A benzene ring substituted with a nucleophilic amino group (-NH₂) and an electron-withdrawing nitrile group (-C≡N).

    • Physical State: Typically a pale yellow to beige crystalline solid at room temperature.[1]

    • Solubility: As a polar molecule, it is relatively soluble in polar solvents like alcohols and water.[1][2] Its solubility is limited in non-polar hydrocarbon solvents.[1] It is also soluble in solvents like acetone, ethyl acetate, and dichloromethane.[3]

    • Reactivity: The amino group is the reactive site, acting as a nucleophile. The molecule is generally stable under standard conditions.[1][2]

  • Trichloroacetyl Chloride (Reagent):

    • Structure: A highly electrophilic acyl chloride. The three chlorine atoms on the alpha-carbon are strongly electron-withdrawing, making the carbonyl carbon extremely reactive.

    • Physical State: A colorless to yellowish, volatile liquid with a pungent odor.[4][5]

    • Reactivity & Handling: Trichloroacetyl chloride is highly reactive and corrosive.[4][5] It reacts exothermically and violently with water and alcohols, hydrolyzing to form trichloroacetic acid and hydrochloric acid.[5][6] This necessitates the use of anhydrous (dry) solvents and reaction conditions. It is also incompatible with bases and strong oxidizing agents.[5][6] Due to its hazardous nature, it must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[4][6][7]

Reaction Mechanism: The Schotten-Baumann Reaction

The N-acylation of 4-aminobenzonitrile with trichloroacetyl chloride is a classic example of the Schotten-Baumann reaction .[8][9] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of trichloroacetyl chloride.

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination & Proton Transfer: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A proton is lost from the nitrogen atom.

This reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct.[5] The HCl is acidic and will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] Therefore, a base is required to scavenge the acid produced. This can be a tertiary amine like triethylamine or pyridine, or in some cases, an excess of the starting amine can serve this purpose, though this is less efficient.

Strategic Solvent Selection Workflow

The ideal solvent should meet several criteria:

  • Dissolve the starting material, 4-aminobenzonitrile.

  • Be inert to the highly reactive trichloroacetyl chloride.

  • Facilitate the reaction, ideally leading to a short reaction time.

  • Allow for easy product isolation, often through precipitation.

  • Have a boiling point that allows for easy removal during workup but is suitable for the desired reaction temperature.

The following workflow provides a systematic approach to selecting the optimal solvent.

Solvent_Selection_Workflow cluster_0 Solvent Categories A Step 1: Define Requirements - Solubilize 4-aminobenzonitrile - Inert to Trichloroacetyl Chloride - Anhydrous Conditions B Step 2: Candidate Screening (Theoretical) Categorize by Polarity & Type A->B S1 Aprotic Nonpolar (e.g., Toluene, Hexane) B->S1 S2 Aprotic Halogenated (e.g., DCM, Chloroform) B->S2 S3 Aprotic Ethers (e.g., THF, Diethyl Ether) B->S3 S4 Aprotic Polar (e.g., Acetonitrile, DMF) B->S4 C Step 3: Experimental Validation - Small-scale parallel reactions - Monitor by TLC/LC-MS D Step 4: Analysis & Optimization - Assess Yield & Purity - Evaluate Workup Ease C->D E Step 5: Final Protocol Selection D->E S1->C S2->C S3->C S4->C

Sources

microwave-assisted synthesis of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of This compound , a critical intermediate in the development of androgen receptor antagonists (including analogues of Enzalutamide/MDV3100) and other bioactive acetanilides.

By transitioning from conventional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction times from hours to minutes, suppresses side reactions (such as nitrile hydrolysis), and significantly improves yield. The guide includes a standard solvent-based method and a "Green Chemistry" high-concentration alternative.

Scientific Rationale & Mechanism

The Challenge of Conventional Synthesis

The reaction between 4-aminobenzonitrile and trichloroacetyl chloride is a nucleophilic acyl substitution. Under conventional heating (reflux in toluene or DCM), the electron-withdrawing nature of the cyano group on the aniline ring reduces the nucleophilicity of the amine, often requiring extended reaction times. Prolonged heating increases the risk of hydrolyzing the sensitive nitrile group to a carboxylic acid or amide, creating difficult-to-separate impurities.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix (dipolar polarization).

  • Selective Heating: The polar transition state of the amide bond formation absorbs microwave energy more efficiently than the bulk non-polar solvent (if toluene is used), lowering the activation energy barrier (

    
    ).
    
  • Rate Acceleration: The Arrhenius rate law dictates that the rapid internal heating provided by MW irradiation can accelerate the reaction rate by orders of magnitude (

    
     to 
    
    
    
    ).
  • HCl Management: The rapid evolution of HCl gas is managed via a scavenger base (Triethylamine) and controlled venting or pressure management in modern MW reactors.

Reaction Mechanism

The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The trichloromethyl group (


) is highly electron-withdrawing, making the carbonyl highly electrophilic but also destabilizing the intermediate. The chloride ion is expelled, restoring the carbonyl and forming the amide.

ReactionMechanism Reactants 4-Aminobenzonitrile + Trichloroacetyl Chloride TS Tetrahedral Intermediate (Polar Transition State) Reactants->TS Nucleophilic Attack (MW Accelerated) Product This compound + HCl (Salt) TS->Product Elimination of Cl- MW Microwave Energy (Dipolar Rotation) MW->TS Stabilizes TS

Figure 1: Mechanistic pathway of the microwave-assisted acylation.

Experimental Protocols

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap and PTFE/silicone septum.

  • Reagents:

    • 4-Aminobenzonitrile (CAS: 873-74-5) - Limiting Reagent

    • Trichloroacetyl chloride (CAS: 76-02-8) - Excess (1.2 equiv)

    • Triethylamine (TEA) - Base Scavenger (1.5 equiv)

    • Solvent: Anhydrous Toluene (Standard) or Acetonitrile (Polar alternative).

Protocol A: Standard High-Yield Method (Toluene)

Best for purity and scale-up optimization.

  • Preparation: In a 10 mL MW vial, dissolve 4-aminobenzonitrile (1.0 mmol, 118 mg) in anhydrous Toluene (3.0 mL).

  • Base Addition: Add Triethylamine (1.5 mmol, 210 µL). The solution may darken slightly.

  • Acylation (Exotherm Control): Cool the vial in an ice bath for 2 minutes. Slowly add Trichloroacetyl chloride (1.2 mmol, 135 µL) dropwise. Caution: HCl gas may evolve; do this in a fume hood.

  • Sealing: Cap the vial immediately with the crimp cap.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100 °C

    • Time: 5 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (10 mL) and Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[3][4]

Protocol B: Green Chemistry (High Concentration)

Best for library synthesis and reducing solvent waste.

  • Preparation: Mix 4-aminobenzonitrile (1.0 mmol) and TEA (1.2 mmol) in Acetonitrile (0.5 mL) in a 2 mL MW vial.

  • Reagent Addition: Add Trichloroacetyl chloride (1.1 mmol) dropwise.

  • Irradiation:

    • Temperature: 80 °C

    • Time: 2 minutes

    • Power: Dynamic (Max 150 W)

  • Precipitation: Pour the reaction mixture directly into ice-cold water (10 mL). The product should precipitate as a solid.[4]

  • Isolation: Filtration and washing with cold water/hexanes.

Workflow Visualization

Workflow Step1 Step 1: Reagent Prep (Amine + TEA + Solvent) Step2 Step 2: Controlled Addition (Add Acid Chloride at 0°C) Step1->Step2 Dissolution Step3 Step 3: MW Irradiation (100°C, 5 min, Closed Vessel) Step2->Step3 Seal Vial Step4 Step 4: Quench & Workup (Wash: HCl -> NaHCO3 -> Brine) Step3->Step4 Cool to RT Step5 Step 5: Isolation (Concentration/Recrystallization) Step4->Step5 Organic Layer Step6 Validation (LCMS / NMR / IR) Step5->Step6 Solid Product

Figure 2: Operational workflow for the synthesis process.

Data & Characterization

Comparison: Conventional vs. Microwave
ParameterConventional Reflux (Toluene)Microwave Protocol (Protocol A)
Reaction Time 3 - 5 Hours5 Minutes
Temperature 110 °C (Oil Bath)100 °C (Internal IR Sensor)
Yield 65 - 75%88 - 94%
Purity (Crude) ~85% (requires column)>95% (often clean after workup)
Green Metric High solvent usageLow solvent / Energy efficient
Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Literature range for similar trichloroacetanilides is typically 150–200 °C . Note: Verify experimentally as polymorphs may exist.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.2 (s, 1H, -NH-CO-)
      
    • 
       7.85 (d, 2H, Ar-H, ortho to CN)
      
    • 
       7.70 (d, 2H, Ar-H, meta to CN)
      
  • IR (ATR):

    • ~2230 cm⁻¹ (C≡N stretch)

    • ~1700 cm⁻¹ (C=O Amide I)

    • ~820 cm⁻¹ (C-Cl stretch)

Safety & Troubleshooting

  • Pressure Hazard: Trichloroacetyl chloride releases HCl gas upon reaction. Do not scale up beyond 5 mmol in a sealed 10 mL vessel. For larger scales (20 mL+), use an open-vessel MW setup with a reflux condenser and scrubber.

  • Moisture Sensitivity: The acid chloride hydrolyzes rapidly. Use dry solvents and keep reagents under inert gas (N₂/Ar) until mixing.

  • Thermal Runaway: The reaction is exothermic. The initial cooling step (0°C) is mandatory to prevent an uncontrolled temperature spike before the MW run begins.

References

  • Microwave-Assisted Amide Synthesis Overview

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Synthesis of Enzalutamide Intermediates

    • Liu, J., et al. (2016).[5] An improved and practical route for the synthesis of enzalutamide.[5] Chemical Papers.

  • General Protocol for Trichloroacetamides

    • Shelke, G. M., et al. (2015).[6] Microwave-Assisted Catalyst-Free Synthesis. Synlett.

  • Physical Properties & Safety Data

    • PubChem Compound Summary for this compound.

Sources

Advanced Catalytic Protocols for the Trichloroacetylation of Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trichloroacetylation of anilines is a pivotal transformation in the synthesis of agrochemicals, heterocyclic pharmacophores, and biologically active amides. While traditional methods rely on stoichiometric trichloroacetyl chloride (TCAC) or anhydride (TCAA) with sacrificial bases, these often suffer from moisture sensitivity, harsh exotherms, and poor selectivity with electron-deficient anilines.

This guide details three advanced catalytic methodologies that circumvent these limitations. By leveraging nucleophilic organocatalysis, Lewis acid activation, and photochemical generation, researchers can achieve higher yields, improved chemoselectivity, and safer operational profiles.

Mechanistic Principles & Catalyst Selection

The core challenge in trichloroacetylation is the reduced nucleophilicity of the aniline nitrogen, often exacerbated by electron-withdrawing substituents, combined with the steric bulk of the trichloromethyl group. Catalysis addresses this by modifying the electrophile's reactivity profile.

The Catalytic Landscape
MethodologyCatalyst ClassMechanism of ActionIdeal Substrate Profile
Method A Nucleophilic Organocatalyst (DMAP)Formation of a hyper-electrophilic N-acylpyridinium salt.Sterically hindered or electron-deficient anilines.
Method B Heterogeneous Lewis Acid (Zn/Solid Acid)Carbonyl activation via coordination; HCl scavenging.Acid-sensitive substrates; "Green" process requirements.[1]
Method C Photocatalytic OxidationIn situ generation of acyl chloride from tetrachloroethylene.Industrial scale-up; avoidance of corrosive reagent storage.
Mechanistic Pathway (DMAP Catalysis)

The following diagram illustrates the entropy-driven activation provided by 4-Dimethylaminopyridine (DMAP).

DMAP_Cycle TCAA Trichloroacetic Anhydride Inter N-Trichloroacetyl Pyridinium Salt (Active Species) TCAA->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter TS Tetrahedral Intermediate Inter->TS + Aniline Aniline Substituted Aniline Aniline->TS TS->DMAP Regeneration Product Trichloroacetanilide TS->Product Collapse Acid TCA (Byproduct) TS->Acid

Figure 1: DMAP-catalyzed activation cycle. The formation of the pyridinium salt lowers the activation energy for the nucleophilic attack by the aniline.

Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed Trichloroacetylation

Best for: Deactivated anilines (e.g., nitroanilines, haloanilines) and high-throughput medicinal chemistry.

Reagents:

  • Substrate: Aniline derivative (1.0 equiv)[2]

  • Reagent: Trichloroacetic Anhydride (TCAA) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv)

  • Base: Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)[3]

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with N₂.

  • Dissolution: Add the aniline (5.0 mmol), Et₃N (0.84 mL, 6.0 mmol), and DMAP (30 mg, 0.25 mmol) to DCM (20 mL). Stir until homogeneous.

  • Addition: Cool the solution to 0 °C in an ice bath. Add TCAA (1.0 mL, 5.5 mmol) dropwise over 10 minutes via syringe. Note: The reaction is exothermic; control addition rate to maintain T < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 1–3 hours. Monitor by TLC (EtOAc/Hexane 1:4).[4]

  • Workup: Quench with saturated NaHCO₃ (20 mL). Separate the organic layer and wash with 1M HCl (2 x 15 mL) to remove DMAP and excess Et₃N, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOH/Water if necessary.

Validation Data:

Substrate Time (h) Yield (%) MP (°C)
Aniline 0.5 96 86-88
4-Nitroaniline 2.5 89 140-142

| 2,6-Dimethylaniline | 3.0 | 92 | 128-130 |

Protocol B: Zinc-Catalyzed "Green" Acylation

Best for: Large-scale synthesis and acid-sensitive substrates. Zinc acts as a mild Lewis acid and HCl scavenger, preventing the formation of aniline hydrochloride salts which stall the reaction.

Reagents:

  • Substrate: Aniline derivative (1.0 equiv)[2]

  • Reagent: Trichloroacetyl Chloride (TCAC) (1.1 equiv)

  • Catalyst: Activated Zinc Dust (10 mol%) or ZnO

  • Solvent: Toluene or Ethyl Acetate (Green alternative)

Procedure:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying.

  • Setup: In a 100 mL RBF, suspend the aniline (10 mmol) and Activated Zn (65 mg, 1.0 mmol) in Toluene (40 mL).

  • Addition: Add TCAC (1.23 mL, 11 mmol) slowly at room temperature.

  • Reflux: Heat the mixture to reflux (110 °C) for 45–90 minutes. The evolution of HCl gas will be minimized due to Zn scavenging (forming ZnCl₂).

  • Filtration: Cool the reaction mixture and filter through a Celite pad to remove the spent catalyst.

  • Purification: Wash the filtrate with water (2 x 30 mL) and brine. Evaporate solvent to yield the crude solid.[2][3]

Protocol C: Photo-On-Demand Synthesis (In Situ Generation)

Best for: Avoiding the storage and handling of corrosive acid chlorides. Uses Tetrachloroethylene (TCE) as a precursor.

Reagents:

  • Substrate: Aniline derivative[2][3][5][6][7][8]

  • Precursor: Tetrachloroethylene (TCE) (Solvent & Reagent)

  • Catalyst: UV Light (Low-pressure Hg lamp or 300W Xenon)

  • Oxidant: O₂ (bubbled)

Procedure:

  • Setup: Place the aniline (2.0 mmol) in a quartz reaction vessel. Dissolve in commercial grade TCE (10 mL).

  • Irradiation: Irradiate the solution with UV light while bubbling O₂ gas through the mixture at 60–70 °C.

  • Mechanism: TCE undergoes radical oxidation to form trichloroacetyl chloride in situ, which immediately reacts with the amine.

  • Completion: Monitor consumption of aniline by HPLC. Reaction typically completes in 2–6 hours depending on light intensity.

  • Workup: Evaporate excess TCE (recyclable). The residue is the pure trichloroacetanilide.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield with Deactivated Anilines:

    • Cause: Nucleophilicity is too low for direct attack.

    • Solution: Switch to Protocol A (DMAP) . The N-acylpyridinium intermediate is orders of magnitude more electrophilic than the anhydride alone.

  • Product Hydrolysis:

    • Cause: Trichloroacetanilides are sensitive to basic hydrolysis (haloform reaction).

    • Solution: Avoid strong bases during workup. Use dilute bicarbonate or phosphate buffer (pH 7-8) instead of NaOH.

  • Darkening of Reaction Mixture:

    • Cause: Oxidation of aniline or polymerization.

    • Solution: Degas solvents thoroughly. Perform Protocol B under an Argon blanket.

Comparative Workflow Diagram

Workflow Start Select Substrate Decision Substrate Properties? Start->Decision MethodA Method A: DMAP Catalysis (Homogeneous) Decision->MethodA High Selectivity Needed MethodB Method B: Zn/Solid Acid (Heterogeneous) Decision->MethodB Green/Solid Catalyst MethodC Method C: Photo-Oxidation (In Situ) Decision->MethodC Hazard Avoidance Workup Standard Workup (Mild Acid/Base Wash) MethodA->Workup MethodB->Workup MethodC->Workup CondA Deactivated/Steric Bulk (e.g., 2,6-disubstituted) CondB Acid Sensitive/Scale-up (e.g., simple anilines) CondC Safety/Reagent Stability (Avoid acid chlorides) Final Pure Trichloroacetanilide Workup->Final

Figure 2: Decision matrix for selecting the optimal catalytic protocol.

References

  • DMAP Catalysis Mechanism: Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst".[9] Angewandte Chemie International Edition, 8(12), 981. Link

  • Zinc Catalyzed Acylation: Senöz, H.; Tunoğlu, N. (2003).[10] "Trichloroacetylation of some cyclic enamines". Chemical & Pharmaceutical Bulletin, 51(4), 444-447. Link

  • Photo-on-Demand Synthesis: Tsuda, A., et al. (2023). "Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene". ACS Omega, 8. Link

  • Solid Acid Catalysts (General Acylation): Phadke, S. A., et al. (2014). "Mild and Eco-Friendly Acylation of Amines using Solid Acid Catalyst". ResearchGate.[2][7][11] Link

  • Lewis Acid Activation: Melrose, M., et al. (2015). "Practical catalytic method for synthesis of sterically hindered anilines". Chemical Communications, 51, 11048-11051. Link

Sources

Application Note: Profiling 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide in Herbicide Discovery and Crop Safening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical development, identifying compounds that offer high selectivity and robust mechanisms of action is paramount. 2,2,2-trichloro-N-(4-cyanophenyl)acetamide (PubChem CID: 185737)[1] represents a highly specialized chemical scaffold bridging two critical areas of herbicide research: the targeted inhibition of very-long-chain fatty acid (VLCFA) elongases and the induction of xenobiotic detoxification pathways.

Unlike standard aliphatic chloroacetamides, the integration of a strongly electron-withdrawing 4-cyanophenyl group significantly alters the electrophilicity of the trichloroacetyl moiety. This application note provides drug development professionals and agricultural scientists with a comprehensive, self-validating framework for evaluating this compound both as a potent herbicidal agent and as a potential crop safener.

Structural Rationale & Physicochemical Profiling

The biological activity of this compound is dictated by its bipartite structure:

  • The Trichloroacetamide Pharmacophore: Known for its high reactivity, this group acts as a covalent modifier. Trichloroacetamides and related chloroacetamides target plant type III polyketide synthases and VLCFA elongases by covalently binding to the active site cysteine[2].

  • The 4-Cyanophenyl Moiety: The cyano group exerts strong inductive and resonance electron-withdrawing effects. This increases the partial positive charge on the carbonyl and adjacent trichloromethyl carbon, accelerating nucleophilic attack by active site thiolates compared to un-substituted analogs.

Table 1: Physicochemical & Computational Properties

Data synthesized from computed parameters to guide formulation and assay design[1].

ParameterValuePharmacological Implication
Molecular Weight 263.5 g/mol Optimal for rapid plant cuticular penetration.
XLogP3 3.2High lipophilicity; favors accumulation in lipid-rich plant microsomes.
Topological Polar Surface Area 52.9 ŲBalanced polarity for xylem/phloem mobility.
Hydrogen Bond Donors / Acceptors 1 / 2Facilitates secondary non-covalent anchoring in target binding pockets.

Mechanistic Pathways: Dual-Action Dynamics

The compound exhibits a dual-action profile depending on the plant species and application method. In susceptible weeds, it acts as a lethal inhibitor of lipid biosynthesis. In tolerant crops (e.g., sorghum, wheat), related trichloroacetamides act as safeners by upregulating Glutathione S-Transferase (GST), thereby accelerating the detoxification of co-applied herbicides[3][4].

MOA A 2,2,2-trichloro-N- (4-cyanophenyl)acetamide B VLCFA Elongase (Target Enzyme) A->B Inhibits F Glutathione S-Transferase (GST) Induction A->F Induces (in crops) C Covalent Binding (Active Site Cysteine) B->C via D Inhibition of Suberin/Wax Biosynthesis C->D causes E Susceptible Plant Death (Weed Control) D->E leads to G Glutathione Conjugation (Detoxification) F->G promotes H Tolerant Plant Survival (Crop Safening) G->H ensures

Biochemical pathways of this compound in plants.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with internal validation checkpoints.

Protocol A: In Vitro VLCFA Elongase Inhibition Assay

Objective: Quantify the IC₅₀ of the compound against plant microsomal elongases.

Causality & Expert Insight: Standard biochemical buffers often contain Dithiothreitol (DTT) or β-mercaptoethanol to preserve enzyme activity. However, because this compound is a thiol-reactive covalent inhibitor[2], thiol-based reducing agents must be strictly omitted from the incubation buffer to prevent false negatives caused by the compound reacting with the buffer rather than the target enzyme.

Step-by-Step Methodology:

  • Microsome Preparation: Homogenize 7-day-old leek (Allium porrum) seedlings in 0.1 M HEPES buffer (pH 7.2) containing 0.33 M sucrose. Rationale: Leek epidermis possesses exceptionally high endogenous VLCFA elongase activity, ensuring a robust signal-to-noise ratio.

  • Centrifugation: Centrifuge at 10,000 × g for 15 mins. Collect the supernatant and ultracentrifuge at 100,000 × g for 1 hour to pellet the microsomes. Resuspend in HEPES buffer (thiol-free).

  • Protein Quantification: Perform a Bradford assay to normalize enzyme input (target 50 µg protein per reaction). This ensures well-to-well comparability.

  • Compound Incubation: Pre-incubate microsomes with varying concentrations of the compound (0.01 µM to 100 µM in 1% DMSO) for 15 minutes at 20°C. Validation Checkpoint: Include Metazachlor as a positive control and 1% DMSO as a vehicle negative control.

  • Reaction Initiation: Add 20 µM arachidoyl-CoA (C20:0) and 10 µM [¹⁴C]-malonyl-CoA (0.5 µCi). Incubate for 30 minutes. Rationale: The radioisotope allows precise tracking of 2-carbon unit additions to the acyl chain.

  • Termination & Extraction: Stop the reaction by adding 1 mL of 5 M methanolic KOH. Saponify at 80°C for 1 hour, acidify with HCl, and extract lipids using hexane.

  • Quantification: Separate fatty acids via Radio-TLC and quantify using a scintillation counter. Calculate IC₅₀ using non-linear regression.

Workflow W1 1. Microsome Preparation (Leek Seedlings) W2 2. Compound Incubation (Thiol-Free Buffer) W1->W2 W3 3. Addition of [14C]-Malonyl-CoA & Acyl-CoA W2->W3 W4 4. Lipid Extraction (Hexane Partitioning) W3->W4 W5 5. Radio-TLC / Scintillation Counting W4->W5 W6 6. IC50 Determination & Data Validation W5->W6

Self-validating workflow for the in vitro VLCFA elongase inhibition assay.

Protocol B: In Vivo GST Induction Assay (Safener Profiling)

Objective: Evaluate the compound's ability to upregulate xenobiotic detoxification.

Step-by-Step Methodology:

  • Seed Treatment: Treat wheat seeds with the compound at 0.5 g a.i./kg seed. Grow in controlled hydroponics for 5 days.

  • Tissue Extraction: Grind shoot tissue in liquid nitrogen. Extract in 100 mM potassium phosphate buffer (pH 6.5) containing 2 mM EDTA and 1% PVP.

  • Kinetic Assay: In a UV-transparent microplate, combine 10 µL of protein extract, 1 mM reduced glutathione (GSH), and 1 mM 1-chloro-2,4-dinitrobenzene (CDNB).

  • Spectrophotometric Tracking: Monitor absorbance at 340 nm for 5 minutes. Causality: The increase in absorbance directly correlates to the formation of the GS-DNB conjugate.

  • Validation Checkpoint: Run a blank containing GSH and CDNB without protein to subtract the non-enzymatic conjugation background rate. Compare fold-induction against untreated controls and a known safener like Fluxofenim[4].

Quantitative Data Interpretation

When executing the above protocols, researchers should benchmark their results against established parameters for the trichloroacetamide class.

Table 2: Representative Assay Benchmarks

Expected pharmacological parameters based on class-wide trichloroacetamide behavior.

Assay / ParameterExpected RangeInterpretation
VLCFA Elongase IC₅₀ 0.5 – 2.5 µMIndicates potent, irreversible active-site modification.
Covalent Binding Half-life (t₁/₂) < 15 minutesRapid inactivation due to the highly electrophilic cyanophenyl-trichloroacetyl axis.
GST Fold-Induction (In Vivo) 2.0x – 3.5xConfirms robust safening potential comparable to commercial standards.
Non-Enzymatic Background (CDNB) < 0.01 ΔA₃₄₀/minValidates that the assay signal is strictly enzyme-driven.

Synthetic Utility and Upcycling

Beyond direct application, this compound serves as a highly valuable synthetic intermediate. Recent advances in green chemistry demonstrate that trichloroacetamides can be synthesized via the visible-light-induced photooxidation and upcycling of perchloroethylene (PCE) using chlorine dioxide[5]. This allows researchers to source this compound sustainably, transforming environmental pollutants into high-value building blocks for novel herbicide discovery libraries.

References

  • National Center for Biotechnology Information. "this compound | C9H5Cl3N2O - PubChem". PubChem.
  • National Center for Biotechnology Information. "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed". PubMed.
  • Vulcanchem. "Fluxofenim - 88485-37-4". Vulcanchem.
  • EvitaChem. "Buy Fluxofenim (EVT-318602) | 88485-37-4". EvitaChem.
  • Royal Society of Chemistry. "Visible-light-induced upcycling of perchloroethylene into trichloroacetamides using chlorine dioxide". Chemical Communications.

Sources

Troubleshooting & Optimization

removing impurities from crude 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Impurities from Crude 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide

Ticket ID: #TCA-CN-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely synthesizing This compound (also referred to as p-cyanotrichloroacetanilide) via the acylation of 4-aminobenzonitrile with trichloroacetyl chloride .[1]

This reaction is generally robust, but the electron-withdrawing nature of both the para-cyano group and the trichloroacetyl moiety creates a unique purification challenge.[1] The product is significantly more acidic (N-H proton) than standard acetanilides, and the starting aniline is less nucleophilic than unsubstituted aniline. This guide addresses the specific solubility and reactivity profiles required to isolate high-purity material.

Part 1: Diagnostic Workflow

Before proceeding with a specific protocol, identify your impurity profile using the decision tree below.

PurificationLogic Start Analyze Crude Material Color Issue: Pink/Brown Coloration? Start->Color NMR Issue: 1H-NMR Impurity Peaks? Start->NMR State Issue: Oiling Out / Sticky Solid? Start->State Action_Carbon Oxidation Products: Use Activated Carbon in Hot Ethanol Color->Action_Carbon Yes Action_AcidWash Residual Amine: Wash with 1M HCl NMR->Action_AcidWash Ar-H Doublets (6.6-7.5 ppm) Action_BaseWash Residual Acid (TCA): Wash with Sat. NaHCO3 NMR->Action_BaseWash Broad OH peak (>10 ppm) Action_Solvent Solvent Occlusion: Recrystallize (EtOH/H2O) Slow Cooling State->Action_Solvent Yes

Figure 1: Diagnostic decision tree for identifying and resolving specific impurity profiles in trichloroacetanilides.

Part 2: Critical Issue Resolution (FAQs)

Q1: My crude product has a persistent pink or brown hue. How do I remove this?

Diagnosis: This is likely due to the oxidation of unreacted 4-aminobenzonitrile .[1] Anilines are prone to forming "color bodies" (azo/azoxy oligomers) even in trace amounts, which can contaminate the white amide product.

Technical Fix:

  • Do not rely solely on solvent washing; these impurities often share solubility profiles with the product.[1]

  • Protocol: Dissolve the crude solid in boiling Ethanol (95%). Add Activated Carbon (10-20 wt%) .[1]

  • Critical Step: Stir at reflux for 15-30 minutes. Filter hot through a Celite pad.[1] The filtrate should be clear or pale yellow.

  • Crystallization: Reheat the filtrate to boiling and add hot water until persistent turbidity is observed (Cloud Point), then cool slowly.

Q2: I see extra aromatic signals in the 6.6–7.5 ppm range in 1H-NMR. What are they?

Diagnosis: This is residual 4-aminobenzonitrile .[1]

  • Mechanism: The cyano group pulls electron density, making the amine less nucleophilic. If your stoichiometry wasn't perfect, or the reaction time was too short, unreacted starting material remains.

  • Why Standard Washes Fail: 4-aminobenzonitrile is less basic than typical anilines (pKa ~ 1.74 for the conjugate acid), meaning a weak acid wash might not fully protonate and extract it.[1]

Technical Fix:

  • Use 1M HCl or 2M HCl for the wash. The lower pH is required to fully protonate the deactivated aniline into its water-soluble hydrochloride salt.[1]

  • Note: The product (amide) is neutral/non-basic and will remain in the organic layer.

Q3: Can I use NaOH to remove the Trichloroacetic Acid (TCA) byproduct?

Diagnosis: NO. This is a critical error.

  • Risk: The trichloroacetyl group is highly electron-withdrawing, making the amide bond sensitive to hydrolysis.[1] Strong bases (NaOH, KOH) can attack the carbonyl, cleaving the amide bond and reverting your product back to the starting amine and TCA (Haloform-type cleavage sensitivity).

Technical Fix:

  • Use Saturated Sodium Bicarbonate (NaHCO₃) .[1] It is strong enough to deprotonate Trichloroacetic acid (pKa ~ 0.[1]66) but mild enough to leave the amide bond intact.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: The "Safe" Workup (Removal of Reactive Impurities)

Use this protocol immediately after the reaction is quenched.

StepReagent/SolventActionScientific Rationale
1 Ethyl Acetate (EtOAc) Dilute ReactionSolubilizes the target amide; immiscible with water.[1]
2 1M HCl (Cold) Wash (2x)Protonates residual 4-aminobenzonitrile (pKa ~1.[1]7) to form water-soluble R-NH3+ Cl-.
3 Water Wash (1x)Removes bulk acid and excess HCl.
4 Sat.[1] NaHCO₃ Wash (2x)Neutralizes Trichloroacetic acid (byproduct of reagent hydrolysis). Caution: CO₂ evolution.[1]
5 Brine Wash (1x)Pre-drying step to remove emulsified water.[1]
6 Na₂SO₄ DryRemoves final traces of water before evaporation.[1]
Protocol B: Recrystallization (Final Polish)

Targeting >99% purity for biological assays.[1]

Solvent System: Ethanol / Water (Preferred) or Toluene / Hexane.[1] Target Melting Point: ~140–160°C range (Estimate based on analogs; specific trichloro-derivative data varies by polymorph).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) and heat to boiling. Add solvent in small portions until the solid just dissolves.[2]

  • Clarification: If colored, perform the Activated Carbon step (see Q1).

  • Nucleation: Remove from heat. While boiling, add Hot Water dropwise until the solution turns slightly cloudy (The Cloud Point).

  • Clarification (Reversal): Add 1-2 drops of Ethanol to make the solution clear again.[1]

  • Crystallization: Allow to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles/plates.[1] Wash with cold 50% EtOH/Water .[1]

Part 4: Process Visualization

The following diagram outlines the chemical logic distinguishing the product from its impurities.

ChemicalSeparation Mixture Crude Mixture: 1. Product (Amide) 2. Impurity A (Amine) 3. Impurity B (Acid) AcidWash Step 1: 1M HCl Wash Mixture->AcidWash OrgLayer1 Organic Layer (Amide + Acid) AcidWash->OrgLayer1 Retains Neutral/Acidic AqLayer1 Aqueous Waste (Amine-HCl Salt) AcidWash->AqLayer1 Removes Basic BaseWash Step 2: NaHCO3 Wash OrgLayer2 Final Organic Layer (Pure Neutral Amide) BaseWash->OrgLayer2 Retains Neutral AqLayer2 Aqueous Waste (Sodium Trichloroacetate) BaseWash->AqLayer2 Removes Acidic OrgLayer1->BaseWash

Figure 2: Chemical separation logic based on pKa differences between the target amide, starting amine, and acid byproducts.

References

  • BenchChem. (2025).[1][3] The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals. Retrieved from [1]

  • PubChem. (2025).[1][4] 2,2,2-Trichloroacetamide Properties and Safety Data. National Library of Medicine.[1] Retrieved from [1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Acetanilide recrystallization and amide synthesis workups).

  • Organic Syntheses. (Various). General procedures for the preparation of amides from acid chlorides. Retrieved from [1]

  • ChemicalBook. (2026).[1] 2,2,2-Trichloroacetamide Product Specifications. Retrieved from [1]

Sources

Advanced Formulation Support Center: Troubleshooting 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter formulation bottlenecks with highly lipophilic, rigid small molecules. 2,2,2-trichloro-N-(4-cyanophenyl)acetamide presents a classic dual-phenotype challenge: its planar 4-cyanophenyl ring promotes strong intermolecular π-π stacking (the "brick dust" effect), while the bulky trichloromethyl group is intensely hydrophobic (the "grease" effect).

This guide addresses the root causes of its poor aqueous solubility and provides validated, step-by-step protocols to achieve stable formulations for in vitro and in vivo applications without compromising the molecule's structural integrity.

I. Mechanistic Q&A and Troubleshooting

Q1: Why does this compound precipitate instantly upon dilution from a DMSO stock into PBS (pH 7.4)? Causality & Mechanism: This phenomenon is driven by solvent-shift precipitation. The compound possesses a high calculated partition coefficient (XLogP3 ~3.2) and a low topological polar surface area (TPSA ~52.9 Ų)[1]. When the DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic trichloromethyl group and rigid cyanophenyl ring thermodynamically prefer self-association over hydration, leading to rapid nucleation and precipitation. Actionable Solution: Avoid direct, large-volume solvent shifts. Utilize a step-down co-solvent gradient or, preferably, an inclusion complex (e.g., Hydroxypropyl-β-cyclodextrin) to mask the hydrophobic domains prior to aqueous introduction.

Q2: Can I use strong alkaline buffers (pH > 8.5) to deprotonate the amide and force solubility? Causality & Mechanism: Absolutely not. While the amide proton exhibits slight acidity due to the highly electron-withdrawing trichloroacetyl group, high pH environments will trigger rapid base-catalyzed hydrolysis. Trichloroacetamides are highly susceptible to nucleophilic attack by hydroxide ions, which leads to irreversible amide bond cleavage or reductive dechlorination[2]. Actionable Solution: Maintain formulation pH strictly between 5.5 and 7.4. If pH adjustment is necessary for other assay components, you must monitor the compound's integrity via HPLC to ensure the trichloroacetamide moiety remains intact.

Q3: What is the most effective formulation strategy for in vitro cell-based assays? Causality & Mechanism: For cell-based assays, organic solvent concentrations must remain below 0.5% v/v to prevent artifactual cytotoxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal vehicle. HP-β-CD features a hydrophobic inner cavity that encapsulates the trichloromethyl and phenyl groups, alongside a hydrophilic exterior that ensures bulk aqueous solubility[3]. This host-guest complexation physically shields the molecule from hydrolytic enzymes and prevents aggregation without altering its covalent structure[4].

II. Quantitative Solubility & Stability Data

The following table summarizes the expected performance of various formulation vehicles when applied to this compound.

Formulation VehicleMax Achievable Concentration (mg/mL)Stability at 24h (pH 7.4, 37°C)Cytotoxicity Risk (In Vitro)
100% PBS (pH 7.4) < 0.01N/A (Precipitates)Low
1% DMSO in PBS ~ 0.05High (if dissolved)Low
10% PEG400 / 90% PBS ~ 0.50ModerateModerate
20% w/v HP-β-CD in PBS > 5.00High (>98% intact)Low
0.5% Tween-80 in PBS ~ 1.20Moderate (Micellar)High

III. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed, self-validating system. You must verify the output of each step before proceeding to biological assays.

Protocol 1: Preparation of a Stable HP-β-CD Inclusion Complex

Self-Validating Principle: This protocol utilizes visual clarity as a primary checkpoint, followed by quantitative HPLC-UV analysis to confirm both concentration and the absence of hydrolytic degradation products (e.g., 4-cyanoaniline).

  • Preparation of Host Solution: Dissolve 20 g of HP-β-CD in 80 mL of sterile PBS (pH 7.4). Stir at 400 rpm until completely clear. Adjust the final volume to 100 mL.

  • API Addition: Weigh exactly 13.18 mg of this compound (MW = 263.5 g/mol ). Add the dry powder directly to 10 mL of the 20% HP-β-CD solution.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes.

    • Mechanistic Note: Sonication provides the activation energy required for the hydrophobic guest to displace ordered water molecules inside the cyclodextrin cavity, driving the complexation forward.

  • Equilibration: Place the solution on an orbital shaker at 300 rpm for 24 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Self-Validation (Critical): Analyze 10 µL of the filtrate via HPLC-UV (λ = 254 nm) against a standard curve prepared in 100% acetonitrile. Confirm the exact concentration and verify that no secondary degradation peaks have formed.

Protocol 2: Kinetic Solubility and Hydrolysis Check

Self-Validating Principle: This assay monitors the physical and chemical fate of the compound over time, distinguishing between reversible precipitation and irreversible hydrolysis.

  • Spike: Inject 10 µL of a 10 mM DMSO stock of the API into 990 µL of the target buffer (e.g., cell culture media).

  • Incubation: Incubate at 37°C with gentle agitation (150 rpm).

  • Sampling: At timepoints t=0, 1h, 4h, and 24h, centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitates.

  • Analysis & Validation: Extract 50 µL of the supernatant, dilute with 50 µL of HPLC mobile phase, and inject.

    • Interpretation: A decrease in the parent peak area without new peaks indicates physical precipitation. A decrease in the parent peak with the emergence of new peaks indicates chemical hydrolysis.

IV. Formulation Workflow & Decision Tree

FormulationWorkflow Start Compound Precipitation in Aqueous Media CheckpH Assess Assay pH Start->CheckpH HighpH pH > 8.0 (High Hydrolysis Risk) CheckpH->HighpH SafePH pH 5.5 - 7.4 (Stable Range) CheckpH->SafePH Adjust Adjust pH or Change Buffer HighpH->Adjust Vehicle Select Solubilization Vehicle SafePH->Vehicle Adjust->Vehicle CD HP-β-CD Complexation (Optimal for In Vitro) Vehicle->CD Cosolv Co-solvent System (DMSO/PEG400) Vehicle->Cosolv Validate Self-Validating Step: HPLC-UV Analysis CD->Validate Cosolv->Validate Pass Purity > 95% Proceed to Assay Validate->Pass Pass Fail Degradation Detected Restart Workflow Validate->Fail Fail

Decision tree for solubilizing and validating this compound.

V. References

  • Title: this compound | C9H5Cl3N2O - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: Journal of Agricultural and Food Chemistry (via ResearchGate) URL: [Link]

  • Title: Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: PubMed Central (PMC), NIH URL: [Link]

Sources

minimizing side reactions in the synthesis of trichloroacetanilides

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Workflow & Logic

Before altering your protocol, use this decision tree to identify the specific failure mode. Most issues in trichloroacetanilide synthesis stem from three root causes: moisture ingress, thermal runaway, or aggressive workup.[1]

Trichloroacetanilide_Troubleshooting start START: Identify Symptom symptom1 Symptom: Low Yield (<50%) start->symptom1 symptom2 Symptom: Sticky/Oily Solid start->symptom2 symptom3 Symptom: Reaction Stalls (Unreacted Aniline) start->symptom3 check_base Check Workup pH: Did you use strong base (NaOH)? symptom1->check_base check_wash Check Wash Step: Did you use NaHCO3? symptom2->check_wash check_hcl Check Scavenger: Is Base Equivalency > 1.1? symptom3->check_hcl haloform CAUSE: Haloform Cleavage Product degraded to carbamate + CHCl3 check_base->haloform Yes hydrolysis CAUSE: Reagent Hydrolysis TCAC hydrolyzed before reaction check_base->hydrolysis No tca_impurity CAUSE: Residual TCA Trichloroacetic acid is hygroscopic check_wash->tca_impurity No (Water only) salt_formation CAUSE: HCl Trapping Aniline protonated to Aniline HCl check_hcl->salt_formation No

Figure 1: Diagnostic logic for isolating synthesis failures. Blue nodes indicate kinetic issues; Red nodes indicate chemical degradation; Yellow nodes indicate purification failures.[1][2]

Critical Failure Points & Solutions

Issue 1: The "Stalling" Reaction (HCl Management)

The Mechanism: The reaction produces equimolar HCl. If not neutralized immediately, this HCl protonates the remaining aniline, forming an unreactive anilinium salt (


).[1][2] This effectively stops the reaction at 50% conversion regardless of time.
  • The Fix: You must use an organic base (Triethylamine or Pyridine) as an HCl scavenger.[2]

  • Stoichiometry Rule: Use 1.1 to 1.2 equivalents of base relative to the acid chloride. Do not use a large excess of base if using pyridine, as it can complicate the workup.

Issue 2: The "Sticky Solid" (Moisture Control)

The Mechanism: Trichloroacetyl chloride (TCAC) is far more electrophilic than acetyl chloride due to the electron-withdrawing


 group.[2] It reacts violently with atmospheric moisture to form Trichloroacetic Acid (TCA) .[1][2]
  • Why it ruins the product: TCA is a hygroscopic solid/liquid (mp 58°C) that is difficult to crystallize out. It turns your crystalline product into a sticky oil.[1]

  • The Fix:

    • Reagent Quality: Check the refractive index of your TCAC. If it is cloudy or fuming excessively in air, distill it before use.[1]

    • Solvent: Use anhydrous DCM or Toluene.[1]

    • Addition Order: Dissolve the aniline and base first, then add TCAC dropwise. This ensures the scavenger is present the moment HCl is generated.

Issue 3: The "Haloform" Trap (Workup Sensitivity)

The Mechanism: Unlike standard acetanilides, trichloroacetanilides contain a


 group that is a good leaving group. Under strong basic conditions (e.g., washing with 1M NaOH), the amide bond can cleave, or the molecule can undergo a haloform-type reaction, ejecting chloroform (

) and destroying your product.[2]
  • The Fix: NEVER use NaOH or KOH for the basic wash. Use saturated Sodium Bicarbonate (NaHCO₃) .[1][2] It is strong enough to neutralize residual TCA and HCl but too weak to trigger the haloform cleavage or amide hydrolysis at room temperature.

Optimized Experimental Protocol

This protocol utilizes the anhydrous route to maximize yield and minimize hydrolysis side reactions.

Reagents:

  • Aniline (1.0 equiv) - Must be clear/yellow, not dark brown (oxidized).[1][2]

  • Trichloroacetyl Chloride (1.1 equiv) - Distill if purity is suspect.[1][2]

  • Triethylamine (1.2 equiv) - HCl Scavenger.[1][2]

  • Dichloromethane (DCM) - Anhydrous (dry over

    
     or molecular sieves).[1][2]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Solubilization: Add Aniline (10 mmol) and Triethylamine (12 mmol) to the flask. Add anhydrous DCM (30 mL). Cool the mixture to 0°C in an ice bath.

    • Why? Cooling controls the exotherm. High temps promote side reactions and impurity formation.[1]

  • Addition: Dilute Trichloroacetyl Chloride (11 mmol) in 5 mL of DCM. Add this solution dropwise to the stirring aniline mixture over 20 minutes.

    • Visual Cue: White fumes (HCl) should be minimal due to the base.[2] A precipitate (Triethylamine Hydrochloride) will form immediately.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Monitoring: Check via TLC (Solvent: 20% EtOAc/Hexanes).[1][2] Product usually runs higher (

      
      ) than aniline.[1][2]
      
  • Workup (Crucial Step):

    • Dilute with 50 mL DCM.

    • Wash 1: 1M HCl (30 mL) – Removes unreacted aniline and TEA.[1][2]

    • Wash 2: Water (30 mL).[1][2]

    • Wash 3: Saturated NaHCO₃ (30 mL) – Removes Trichloroacetic Acid (TCA).[1][2] Do not shake vigorously for too long to avoid hydrolysis.

    • Wash 4: Brine (30 mL).

  • Isolation: Dry the organic layer over Anhydrous

    
    . Filter and evaporate solvent in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or Hexanes .[1]

    • Note: Trichloroacetanilides often form long, white needles.[1]

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Violent fuming during addition Moisture in solvent or apparatus.[1][2]Ensure glassware is flame-dried and solvent is anhydrous.[1]
Product is an oil/gum Residual Trichloroacetic Acid (TCA).[1][2]Redissolve in DCM and wash again with Sat. NaHCO₃ .[1]
Low Yield (<40%) Hydrolysis of TCAC or Workup Degradation.1.[1][2] Check TCAC quality.2. Ensure you did not use NaOH during workup.[1]
Dark/Black Product Oxidized Aniline starting material.[1][2]Distill aniline before use.[1] Add a pinch of Sodium Metabisulfite during workup.
Precipitate in reaction Triethylamine Hydrochloride (Normal).[1][2]This is a byproduct. It is water-soluble and will be removed during the aqueous workup.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard Schotten-Baumann and Anhydrous Acylation protocols).[1][2]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1][2] (Mechanisms of Acylation and Haloform Cleavage).[1][2][3]

  • BenchChem. Application Notes: Aminolysis of Acyl Chlorides. (General amide synthesis protocols).

  • PubChem. 2,2,2-Trichloro-N-phenylacetamide Compound Summary. (Physical properties and stability data).[1][2]

Sources

Technical Support Center: Purification of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-TCA-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Welcome to the Technical Support Center

You are encountering challenges with the purification of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide . This compound presents a unique set of chromatographic challenges due to the competing electronic effects of the electron-withdrawing cyano group and the bulky, lipophilic trichloromethyl moiety.

This guide is structured to troubleshoot your specific issues, moving from pre-purification logic to column execution.

Phase 1: Pre-Purification Assessment (Critical Step)

Q: My TLC shows a spot co-eluting with the starting material. How do I separate them?

A: Do not rely on the column for this separation. The most common impurity in this synthesis is unreacted 4-aminobenzonitrile (starting material). Both the product and the starting material are polar aromatics, often leading to co-elution or poor resolution on silica.

The Fix: Chemical Washing (Self-Validating Protocol) Because the starting material is an aniline derivative (basic) and your product is a trichloroacetamide (neutral/weakly acidic), you can separate them chemically before chromatography.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash the organic layer 2x with 1.0 M HCl .

    • Mechanism:[1][2] The HCl protonates the unreacted 4-aminobenzonitrile, rendering it water-soluble. The trichloroacetamide product remains in the organic layer.

  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    
  • Validation: Run a TLC of the washed organic layer vs. the crude. The lower spot (amine) should be gone.

Q: Can I use a basic wash to remove acidic impurities?

A: CAUTION: NO. While trichloroacetamides are stable in mild conditions, the


 group makes the carbonyl highly electrophilic. Strong bases (NaOH, KOH) or even prolonged exposure to weaker bases can trigger the Haloform reaction  or general hydrolysis, cleaving the molecule back to the amine.
  • Safe Alternative: If you suspect acidic byproducts (e.g., trichloroacetic acid), use a mild Saturated

    
      wash, but keep contact time short (<5 mins).
    
Phase 2: Column Chromatography Strategy

Q: Which solvent system should I use? The product is streaking/tailing.

A: Tailing is caused by the interaction between the amide hydrogen (which is significantly acidic due to the electron-withdrawing


 and CN groups) and the silanols on the silica gel.

The Fix: Acidic Modifier Do NOT use Triethylamine (TEA). TEA is basic and risks degrading your compound. Instead, use an acidic modifier to suppress ionization of silanols.

Recommended Solvent Systems:

SystemCompositionApplication
Primary Hexanes / Ethyl Acetate Gradient: 0%

40% EtOAc. Most effective for general purification.
Modifier + 0.1% Acetic Acid Add to the mobile phase if tailing is observed.
Alternative DCM / Methanol Use if solubility in Hex/EtOAc is poor.[3] Gradient: 0%

5% MeOH.

Q: My sample precipitates on the top of the column. What went wrong?

A: This compound has high crystallinity and poor solubility in non-polar solvents (like Hexanes). If you load it in a minimal amount of DCM (Dichloromethane) and then immediately hit it with 100% Hexanes, it will crash out, blocking the frit and ruining the separation.

The Fix: Dry Loading (Solid Load)

  • Dissolve the crude (post-workup) in a minimal amount of DCM or Acetone.

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.

  • Load this powder on top of the packed column (or in a solid load cartridge).

Phase 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific class of molecule.

PurificationLogic Start Crude Mixture (Trichloroacetamide + Amine) CheckTLC Step 1: TLC Analysis (Check for Amine Impurity) Start->CheckTLC AcidWash Step 2: Acid Wash (1M HCl Extraction) CheckTLC->AcidWash Amine Present TLC_Post Step 3: Validation TLC (Amine removed?) AcidWash->TLC_Post TLC_Post->AcidWash Fail (Repeat) LoadChoice Step 4: Loading Strategy TLC_Post->LoadChoice Pass LiquidLoad Liquid Load (If soluble in 10% EtOAc/Hex) LoadChoice->LiquidLoad High Solubility DryLoad Dry Load (Adsorb on Silica) LoadChoice->DryLoad Low Solubility ColumnRun Step 5: Run Column (Hex/EtOAc + 0.1% AcOH) LiquidLoad->ColumnRun DryLoad->ColumnRun Crystallize Alternative: Recrystallization (EtOH or Toluene) ColumnRun->Crystallize Final Polish

Figure 1: Decision matrix for the purification of electron-deficient acetanilides.

Phase 4: Post-Column & Alternative Methods

Q: The column gave me 95% purity, but I need >99% for biological assays. What now?

A: Column chromatography is often insufficient for removing trace homologous impurities. Given the high melting point and crystallinity of trichloroacetanilides, recrystallization is the superior finishing step.

Recrystallization Protocol:

  • Solvent: Ethanol/Water or Toluene/Hexane.

  • Procedure: Dissolve the solid in boiling Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to room temperature, then to

    
    .
    
  • Benefit: This removes trace silica leachables and isomeric impurities that flash chromatography misses.

References & Authoritative Grounding
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.

    • Context: The foundational text for flash chromatography parameters (flow rate, silica size).

  • Organic Syntheses, Coll.[4] Vol. 9, p. 13 (1998). Preparation of Amides via Acid Chlorides.

    • Context: General procedures for handling acid chlorides and workup of amides, emphasizing acid washes for amine removal.

  • Biotage Application Note. Strategies for the Purification of Amides and Acids.

    • Context: Technical data on using acidic modifiers (acetic acid) to reduce peak tailing for acidic amides on silica.

  • PubChem Compound Summary. this compound.[5]

    • Context: Physical property verification (H-bond donor/acceptor count) confirming the need for polar modifiers in chromatography.

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling, as trichloroacetamides can be skin irritants.

Sources

Acetamide & Amide Derivative Synthesis: Phase Separation Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Phase Separation, Oiling Out, Emulsions, and Azeotropic Control Audience: Medicinal Chemists, Process Engineers

Introduction: The Phase Boundary Challenge

In the synthesis of acetamide and its


-substituted derivatives (common pharmacophores), "phase separation" is not a single issue—it is a shapeshifting adversary that appears at three distinct stages:
  • Reaction: Water generation halts equilibrium (Dehydration).[1]

  • Interface: Reagents refuse to meet in biphasic systems (Schotten-Baumann).[1]

  • Isolation: Product forms an oil instead of a crystal (Thermodynamic Oiling Out).[1]

This guide provides root-cause analysis and validated protocols for resolving these specific phase behaviors.

Module 1: Reaction Control – Managing Water Generation

Issue: Synthesis of acetamide via thermal dehydration of ammonium acetate stalls due to water accumulation.

The Mechanism

The conversion of ammonium acetate to acetamide is a reversible equilibrium. Water produced during the reaction hydrolyzes the product back to the starting material unless physically removed.[2]



Solution: Azeotropic Distillation (Dean-Stark Protocol)

To drive the equilibrium forward (Le Chatelier’s principle), use a solvent that forms a low-boiling azeotrope with water but is immiscible with it.

Recommended Solvent: Toluene (BP 110.6°C).[1]

  • Why? Forms an azeotrope with water at ~85°C. Water is denser than toluene, allowing it to trap at the bottom of the Dean-Stark receiver while toluene overflows back into the reactor.

Protocol: Dehydration of Ammonium Acetate
  • Setup: 500 mL Round Bottom Flask (RBF) + Dean-Stark Trap + Reflux Condenser.

  • Charge: Add Ammonium Acetate (0.5 mol) and Toluene (200 mL).

  • Add Acid Catalyst: Add Glacial Acetic Acid (10 mL) to suppress ammonia loss and catalyze dehydration.

  • Reflux: Heat oil bath to 130°C (external). Maintain vigorous reflux.[1]

  • Monitoring: Watch the trap. Water (lower phase) will collect.[1][3]

    • Troubleshooting: If the trap layer is cloudy (emulsion), add 1-2 mL of ethanol down the condenser to break surface tension.

  • Completion: Reaction is complete when water volume in the trap remains constant for 30 minutes.

Data: Common Azeotropes for Amide Synthesis

SolventBoiling Point (°C)Azeotrope with Water (°C)Water % in AzeotropePhase Behavior in Trap
Toluene 110.685.020.2%Top Layer (Water sinks)
Benzene 80.169.38.9%Top Layer (Avoid - Carcinogen)
Xylene 139.094.540.0%Top Layer (Faster removal)
Chloroform 61.256.12.8%Bottom Layer (Water floats - Requires Inverse Trap)

Module 2: Interfacial Kinetics – The Schotten-Baumann System

Issue: Reaction between Acetyl Chloride and an amine in a biphasic system (DCM/Water) is too slow or yields are low.

The Mechanism

In a Schotten-Baumann reaction, the acyl chloride is in the organic phase (e.g., DCM) and the base (NaOH) is in the aqueous phase. The reaction occurs at the interface . If the interface is static, the reaction is diffusion-limited. Furthermore, the acyl chloride can hydrolyze if it spends too much time in the water phase without reacting with the amine.

Solution: Phase Transfer Catalysis (PTC)

Use a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) to shuttle the nucleophile across the boundary.

PTC_Mechanism cluster_organic Organic Phase (DCM) cluster_interface Interface cluster_aqueous Aqueous Phase (NaOH) Acyl Acetyl Chloride (R-COCl) Amide Product (Acetamide Deriv.) Acyl->Amide Coupling Acyl->Amide Q_Cl Q+ Cl- Amide->Q_Cl Regenerates Catalyst Transfer Ion Exchange Q_Cl->Transfer Moves to Interface Q_OH Q+ OH- Transfer->Q_OH Ion Pair Formation Amine Amine (R-NH2) Amine->Acyl Nucleophilic Attack Base OH- / Base Base->Transfer Q_OH->Amine Deprotonates Amine

Figure 1: Mechanism of Phase Transfer Catalysis in Amide Synthesis. The catalyst (Q+) shuttles between phases, increasing the effective concentration of the reactive species at the interface.

Troubleshooting Checklist
  • Stirring Speed: Must be vigorous (>800 RPM). The reaction rate is directly proportional to the interfacial surface area.

  • Order of Addition: Dissolve amine and PTC in DCM first. Add aqueous base.[1][4][5] Add Acetyl Chloride dropwise to control exotherm and hydrolysis.[1]

Module 3: Isolation – Resolving "Oiling Out" (LLPS)

Issue: Upon cooling the reaction mixture, the acetamide derivative separates as a viscous oil rather than crystallizing.

The Root Cause: Thermodynamics

"Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the metastable limit for liquid separation is reached before the solubility curve for crystallization. This is common with acetamides containing lipophilic groups (e.g., N-phenylacetamide) in aqueous mixtures.[1] It is often exacerbated by impurities which depress the melting point of the product below the process temperature.

Decision Matrix: Fixing the Oil

OilingOut Start Problem: Product is Oiling Out CheckTemp Is the oiling temp > Product MP? Start->CheckTemp Impurity Diagnosis: Impurities lowering MP CheckTemp->Impurity Yes (Likely Impure) Solvent Diagnosis: Metastable Gap CheckTemp->Solvent No (Thermodynamic Gap) ReHeat Re-heat to clear solution Impurity->ReHeat Seed Add Seeds at T = (Oil Point + 5°C) ReHeat->Seed SlowCool Cool at 0.1°C/min Seed->SlowCool Success Crystalline Product SlowCool->Success AddCosolvent Add Co-solvent (e.g., Ethanol) to increase solubility Solvent->AddCosolvent Agitation Increase Agitation (Prevent droplet coalescence) AddCosolvent->Agitation Agitation->Success

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Corrective Protocol
  • Re-dissolution: Heat the mixture until the oil phase disappears and the solution is clear.

  • Seeding: Cool slowly. Once the temperature is 5-10°C above the temperature where oiling previously occurred, add seed crystals of the pure amide.

  • Surfactant Effect: If oiling persists, the addition of a trace amount of ionic surfactant (e.g., Sodium Dodecyl Sulfate) can sometimes prevent droplet coalescence and promote nucleation.

Module 4: Workup – Breaking Emulsions (The Rag Layer)

Issue: During extraction (DCM/Water or EtOAc/Water), a third "rag layer" forms, preventing separation.

This is common in amide synthesis due to the amphiphilic nature of many amides and the presence of tetrabutylammonium salts (if used as PTC).

The "Physician's Guide" to Emulsions
MethodMechanismProcedure
Salting Out Increases density/ionic strength of aqueous phase.[1]Add saturated Brine (NaCl) . If that fails, add solid NaCl directly to the funnel and shake.
Filtration Physical disruption of stabilized micelles.[1]Pass the entire emulsion through a pad of Celite or a loose plug of Glass Wool .
The "Time-Out" Coalescence.Leave for 20 mins. If no change, proceed to chemical methods.[1]
pH Swing Changes protonation state of impurities.[1]If product is neutral, wash with 1M HCl (removes unreacted amine) or 1M NaOH (removes unreacted acid).[1]

FAQ: Rapid Response

Q: My acetamide product is water-soluble. How do I extract it from the aqueous reaction mixture? A: Do not use standard extraction. Pure acetamide is highly soluble in water (2000 g/L).[1][6]

  • Option 1: Evaporate water to dryness and recrystallize from ethanol/ethyl acetate.[1]

  • Option 2: Continuous extraction using a heavy solvent (DCM) for 24-48 hours.

Q: I am using Toluene for the Dean-Stark, but the temperature won't reach 110°C. A: You likely have too much water or ethanol (if used as co-solvent) in the pot. The pot temperature will remain at the azeotrope boiling point (~85°C) until the bulk of the water is removed. Insulate the column and flask with aluminum foil to help drive the distillation.

Q: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, for small scales (<5g).[1] Add activated 3Å or 4Å molecular sieves directly to the reaction flask or place them in a Soxhlet extractor thimble. Note that sieves can physically trap product and are harder to clean.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for aliphatic amide synthesis and Dean-Stark operation).

  • Org. Synth. 1922, 2, 3. Acetamide.[1] (Classic dehydration of ammonium acetate).[1]

  • Denehy, E. Oiling Out: A Guide to Solving a Common Crystallization Problem. Mettler Toledo Technical Whitepaper. (Thermodynamics of LLPS).

  • Starks, C. M. Phase-transfer catalysis.[1][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971, 93, 1, 195–199.[1] (Foundational mechanism for PTC in amide/displacement reactions).[1]

Sources

Validation & Comparative

Technical Deep Dive: 1H NMR Analysis of 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 1H NMR spectrum of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide , a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide derivatives) and other bioactive nitriles.

Executive Summary

The structural validation of This compound (CAS: 53165-95-0) relies on detecting three diagnostic features: the downfield shift of aromatic protons upon acylation, the appearance of a highly deshielded amide singlet, and the absence of aliphatic protons (due to the trichloromethyl group). This guide compares the spectral performance in DMSO-d6 versus CDCl3 to resolve common visibility issues with the amide proton.

Comparative Analysis: Solvent Selection & Performance

The choice of solvent is not merely logistical; it dictates the visibility of the critical amide functionality.

Scenario A: Solvent Effects on Amide Visibility

The trichloroacetyl group renders the amide proton (


) highly acidic. In non-polar solvents like Chloroform-d (

), this proton often undergoes rapid exchange or broadening, leading to false negatives in purity assessments.
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Technical Insight
Amide NH Signal Sharp Singlet (

11.0–11.5 ppm)
Broad/Invisible (

8.0–9.0 ppm)
DMSO acts as a H-bond acceptor, "locking" the NH proton and preventing exchange broadening.
Aromatic Resolution Distinct AA'BB' SystemPotential OverlapDMSO's higher viscosity and polarity often separate the aromatic doublets more effectively.
Water Signal

3.33 ppm

1.56 ppm
Ensure the water peak does not obscure the aromatic region (rare in this specific molecule).
Scenario B: Reaction Monitoring (Starting Material vs. Product)

Validating the conversion of 4-aminobenzonitrile to the trichloroacetamide product requires tracking specific chemical shift perturbations.

Proton EnvironmentStarting Material (4-Aminobenzonitrile)Product (Trichloroacetamide)Diagnostic Shift (

)
Amine/Amide (NH)

4.30 ppm (Broad s, 2H,

)

~11.2 ppm (Sharp s, 1H,

)
+6.9 ppm (Deshielding due to

and

)
Ar-H (ortho to N)

6.65 ppm (d, 2H)

7.80–7.95 ppm (d, 2H)
+1.2 ppm (Loss of resonance donation from lone pair)
Ar-H (ortho to CN)

7.38 ppm (d, 2H)

7.80–7.95 ppm (d, 2H)
+0.5 ppm (Inductive effect)
Aliphatic Region EmptyEmpty The

group is "silent" in 1H NMR.[1]

Detailed Spectral Assignment

The spectrum is characterized by a "silent" aliphatic region and a condensed aromatic zone.

The Aromatic System (AA'BB')

The 1,4-disubstituted benzene ring creates a symmetric AA'BB' splitting pattern.

  • Protons

    
     (ortho to CN):  The cyano group is an Electron Withdrawing Group (EWG), deshielding these protons.
    
  • Protons

    
     (ortho to Amide):  The trichloroacetamide group is a stronger EWG than the original amine. The lone pair on the nitrogen is pulled into the carbonyl and the trichloromethyl group, significantly reducing electron density in the ring.
    
  • Result: The two doublets (originally separated by ~0.7 ppm in the amine) move closer together in the product, often appearing as a tight cluster between 7.8 and 8.0 ppm .

The "Silent" Trichloromethyl Group

Unlike standard acetamides (which show a singlet methyl peak at


 2.0 ppm), the trichloroacetyl group (

) has no protons
.
  • Validation Check: If you see a singlet at

    
     2.0–2.5 ppm, your reaction failed (starting material) or you formed the wrong acetamide (using acetyl chloride instead of trichloroacetyl chloride).
    

Experimental Protocol

Method A: Standard Sample Preparation

Objective: High-resolution acquisition for purity calculation.

  • Massing: Weigh 5–10 mg of the dry solid product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 .

    • Why DMSO? To ensure the acidic amide proton is visible and sharp for integration.

  • Mixing: Vortex for 30 seconds. The compound is moderately soluble; ensure no particulates remain.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak growth at 3.33 ppm).

Method B: Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (Standard proton)

  • Number of Scans (NS): 16 (Sufficient for >95% purity)

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The amide proton and aromatic protons may have different T1 relaxation times. A longer D1 ensures quantitative integration accuracy between the single amide proton and the 4 aromatic protons.

  • Spectral Width: -2 to 14 ppm (To capture the downfield amide).

Visualization of Logic & Workflow

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the analytical goal.

SolventSelection Start Start: NMR Analysis of Trichloro-N-(4-cyanophenyl)acetamide Goal Define Analytical Goal Start->Goal Structure Structural Confirmation (Amide Visibility) Goal->Structure Detailed Char. Purity Quick Purity Check (Post-Workup) Goal->Purity Rough Check DMSO Select DMSO-d6 (Rec. Standard) Structure->DMSO Requires Labile H+ Purity->DMSO Best Resolution CDCl3 Select CDCl3 (High Volatility) Purity->CDCl3 Solvent Removal Needed ResultDMSO Result: Sharp NH (~11 ppm) Distinct Aromatics DMSO->ResultDMSO ResultCDCl3 Result: Broad/Missing NH Fast Evaporation CDCl3->ResultCDCl3

Caption: Decision matrix for solvent selection. DMSO-d6 is prioritized for structural confirmation due to amide stabilization.

Diagram 2: Signal Assignment Logic

A logical pathway to assigning the specific signals in the 1H NMR spectrum.

SignalAssignment Spectrum Analyze Spectrum (0 - 14 ppm) Region1 Region: 10.0 - 12.0 ppm Spectrum->Region1 Region2 Region: 7.0 - 8.0 ppm Spectrum->Region2 Region3 Region: 0.0 - 3.0 ppm Spectrum->Region3 Check1 Singlet Present? Region1->Check1 Check2 Splitting Pattern? Region2->Check2 Check3 Signals Present? Region3->Check3 AssignNH CONFIRMED: Amide NH (Deshielded by CCl3) Check1->AssignNH Yes (1H) AssignAr CONFIRMED: Aromatic Ring (AA'BB' System) Check2->AssignAr 2 Doublets (4H) AssignImp WARNING: Impurity (Solvent/SM) Check3->AssignImp Yes (Peaks found) Clean CONFIRMED: Clean Product (CCl3 is silent) Check3->Clean No (Empty)

Caption: Step-by-step logic for validating the product structure. Note the "Empty" requirement for the aliphatic region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185737, this compound. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

FTIR characteristic peaks of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide , a critical intermediate often utilized in the synthesis of androgen receptor modulators (SARMs) and other bioactive phenylacetamide derivatives.

This guide focuses on Fourier Transform Infrared (FTIR) spectroscopy as a primary method for structural validation and reaction monitoring.

Executive Summary & Compound Profile

  • Compound Name: this compound

  • CAS Number: 53165-95-0

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Nitrile (

    
    ), Trichloroacetamide (
    
    
    
    ), Para-substituted Benzene.

Application Context: This compound serves as an electrophilic intermediate. The trichloromethyl group acts as a "super-leaving group" precursor or a specific steric/electronic modulator in subsequent medicinal chemistry transformations. Its purity is critical, as residual starting materials (anilines) can lead to toxic byproducts.

The FTIR Spectral Blueprint

The FTIR spectrum of this compound is distinct due to the interplay between the electron-withdrawing trichloromethyl group and the conjugated aromatic system.

Characteristic Peak Assignments

The following table outlines the diagnostic bands required for positive identification.

Functional GroupWavenumber (

)
IntensityVibrational ModeDiagnostic Note
Nitrile 2220 – 2235 Medium/Sharp

Stretch
Distinctive "chemical tag" for the cyanophenyl moiety.[1] Unaffected by amide formation.
Amide I 1710 – 1730 Strong

Stretch
Critical Shift: Significantly higher frequency than standard acetamides (~1660) due to the

inductive effect.
Amide II 1530 – 1550 Strong

+

Mixed mode; confirms the secondary amide linkage.
Amide A 3250 – 3350 Medium/Broad

Stretch
Single band (secondary amide). Position depends on H-bonding (solid state vs. solution).
Trichloromethyl 820 – 850 Strong

Stretch
"Fingerprint" marker. Often appears as a cluster of strong bands distinguishing it from non-halogenated analogues.
Aromatic Ring 1600, 1500 Medium

Ring Stretch
Typical para-substitution pattern.
The "Trichloro-Shift" Phenomenon

A standard acetanilide (e.g., N-(4-cyanophenyl)acetamide) typically displays an Amide I (


) band near 1660–1670 

. In this compound, the three chlorine atoms exert a powerful inductive electron-withdrawing effect (-I) on the carbonyl carbon. This destabilizes the resonance structure where the oxygen carries a negative charge (

), effectively increasing the double-bond character of the carbonyl group.
  • Result: The

    
     force constant increases, shifting the absorption to a higher wavenumber (>1700 
    
    
    
    ). This is the primary quality control (QC) metric.

Comparative Analysis: Performance vs. Alternatives

FTIR is evaluated here as a diagnostic tool to distinguish the target product from its precursors and structural analogues.

Scenario A: Reaction Monitoring (Target vs. Precursor)

Precursor: 4-Aminobenzonitrile (Starting Material).[2] Target: this compound.

FeaturePrecursor (4-Aminobenzonitrile)Target (Trichloro-Product)Diagnostic Decision
3300-3500

Doublet (

sym/asym stretch)
Singlet (

secondary amide)
Disappearance of doublet confirms amine consumption.
1700-1730

Absent Strong Band (

)
Appearance confirms acylation.
Fingerprint No strong C-Cl bandsStrong C-Cl bands (800-850)Confirms incorporation of trichloroacetyl group.
Scenario B: Structural Differentiation (Target vs. Analogue)

Analogue: N-(4-cyanophenyl)acetamide (Non-chlorinated). Target: this compound.

FeatureAcetamide Analogue (

)
Target (

)
Diagnostic Decision
Amide I (

)
~1665

~1715-1730

The >50

blue shift is the definitive proof of the trichloro-group presence.
Fingerprint Clean region <900

Complex/Strong C-Cl stretching dominates the low-frequency region.

Experimental Protocol: Synthesis & Characterization

To generate a valid reference standard for this analysis, the following protocol is recommended.

Synthesis Workflow (Schotten-Baumann Conditions)
  • Reagents: Dissolve 4-aminobenzonitrile (1.0 eq) in dry dichloromethane (DCM). Add Triethylamine (1.2 eq) as a base scavenger.

  • Addition: Cool to 0°C. Dropwise add Trichloroacetyl chloride (1.1 eq). Caution: Exothermic.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with 1N HCl (remove unreacted amine), then saturated

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water to obtain white needles.

FTIR Acquisition Method (ATR)
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Parameters:

    • Resolution: 4

      
      
      
    • Scans: 32

    • Range: 4000 – 600

      
      
      
  • Sample Prep: Place ~2 mg of dry solid crystal directly on the diamond crystal. Apply high pressure clamp to ensure uniform contact (critical for solid amides to resolve the sharp Nitrile peak).

Visual Logic: Spectral Identification Tree

The following diagram illustrates the decision logic for validating the product using FTIR data.

FTIR_Logic Start Unknown Sample Spectrum CheckNitrile Check 2220-2240 cm⁻¹ (Nitrile Stretch) Start->CheckNitrile CheckAmide Check 1600-1750 cm⁻¹ (Carbonyl Region) CheckNitrile->CheckAmide Peak Present Result_Precursor ID: 4-Aminobenzonitrile (Starting Material) CheckNitrile->Result_Precursor Peak Present BUT Doublet at 3300-3500 (NH2) CheckFingerprint Check 800-850 cm⁻¹ (C-Cl Region) CheckAmide->CheckFingerprint Peak at >1700 cm⁻¹ (Inductive Shift) CheckAmide->Result_Precursor No Carbonyl Peak Result_Analogue ID: N-(4-cyanophenyl)acetamide (Wrong Reagent) CheckAmide->Result_Analogue Peak at ~1660 cm⁻¹ (Normal Amide) CheckFingerprint->Result_Analogue Weak/Absent Result_Target ID: this compound (TARGET CONFIRMED) CheckFingerprint->Result_Target Strong Bands Present

Figure 1: Decision tree for the spectroscopic validation of this compound, highlighting the critical discrimination points against precursors and non-halogenated analogues.

References

  • National Institute of Standards and Technology (NIST). 2',4',5'-Trichloroacetanilide Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis and Spectral Characteristics of Trichloroacetamide Derivatives. Available at: [Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Resolving Isobaric Fragmentation in 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated aromatic amides is a critical workflow in drug development, agrochemical screening, and environmental monitoring. 2,2,2-trichloro-N-(4-cyanophenyl)acetamide (Molecular Formula: C9H5Cl3N2O) presents a unique and formidable analytical challenge: its primary fragmentation pathways generate two distinct pairs of isobaric fragments that perfectly overlap at nominal masses


 117 and 

145.

This guide objectively compares the performance of traditional Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against modern Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) . By dissecting the causality behind the fragmentation mechanics, this guide provides researchers with field-proven protocols to unambiguously characterize complex halogenated acetamides.

Mechanistic Causality: The "Isobaric Trap"

To understand why platform selection matters, we must first examine the causality of the molecule's fragmentation. Under hard ionization (70 eV EI) or collision-induced dissociation (CID), the labile amide linkage and the adjacent alpha-carbons are the primary sites of cleavage.

This molecule undergoes two competing cleavage reactions:

  • C-C Bond Cleavage (Alpha Cleavage): Yields a trichloromethyl cation and a cyanophenyl isocyanate-like cation.

  • C-N Bond Cleavage (Amide Cleavage): Yields a trichloroacetyl cation and a cyanophenylamine cation.

The Mathematical Overlap

When analyzing these fragments using a nominal mass instrument (like a single quadrupole), a severe isobaric overlap occurs[1].

  • At nominal

    
     117:  The 
    
    
    
    fragment has an exact mass of 116.9066 Da . The competing
    
    
    fragment has an exact mass of 117.0453 Da .
  • At nominal

    
     145:  The 
    
    
    
    fragment has an exact mass of 144.9015 Da . The competing
    
    
    fragment has an exact mass of 145.0402 Da .

In both cases, the mass defect difference (


) is exactly 0.1387 Da . A standard GC-MS cannot resolve this difference, forcing the analyst to rely entirely on the complex 

isotope pattern to deduce which fragment is present. Conversely, HRMS platforms (such as Orbitrap or Q-TOF) can easily resolve this mass defect, providing unambiguous structural assignment[2].

G M Molecular Ion [M]+• m/z 262 (Nominal) CC C-C Bond Cleavage (Alpha Cleavage) M->CC CN C-N Bond Cleavage (Amide Cleavage) M->CN F1 [CCl3]+ Exact: 116.9066 CC->F1 F2 [O=C-NH-C6H4-CN]+ Exact: 145.0402 CC->F2 F3 [CCl3CO]+ Exact: 144.9015 CN->F3 F4 [NH-C6H4-CN]+ Exact: 117.0453 CN->F4 Overlap1 Isobaric Overlap at Nominal m/z 117 Δm = 0.1387 Da F1->Overlap1 Overlap2 Isobaric Overlap at Nominal m/z 145 Δm = 0.1387 Da F2->Overlap2 F3->Overlap2 F4->Overlap1

Fig 1. Isobaric fragmentation pathways of this compound.

Comparative Data Presentation

To objectively compare the analytical output, the following table summarizes the quantitative exact mass data and the resolving power (


) required to separate the overlapping peaks. Resolving power is calculated as 

.
Fragment IdentityChemical FormulaNominal Mass (

)
Exact Mass (Da)Mass Defect (

)
Required Resolving Power (

)
GC-EI-MS CapabilityLC-ESI-HRMS Capability
Trichloromethyl Cation

117116.9066\multirow{2}{}{0.1387 Da}\multirow{2}{}{~850}OverlappedResolved
Cyanophenylamine Cation

117117.0453OverlappedResolved
Trichloroacetyl Cation

145144.9015\multirow{2}{}{0.1387 Da}\multirow{2}{}{~1,050}OverlappedResolved
Cyanophenyl Isocyanate

145145.0402OverlappedResolved

Note: While a resolving power of 1,050 is relatively low for modern HRMS (which routinely exceeds 30,000


), it is physically impossible for a standard unit-resolution quadrupole to separate these peaks[1].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each method includes internal checks to verify system suitability before data acquisition.

Protocol A: GC-EI-MS (Nominal Mass Workflow)

Best for: Rapid library matching, volatile analog screening, and isotope pattern analysis.

  • Sample Preparation: Dissolve the standard in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL.

  • System Suitability Check: Inject a tuning standard (e.g., PFTBA). Verify that the

    
     69, 219, and 502 peaks exhibit proper relative abundances and that the mass axis is calibrated to 
    
    
    
    Da.
  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition:

    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV (Hard Ionization).

    • Scan Range:

      
       50 to 350.
      
  • Data Interpretation Causality: Because

    
     117 and 145 will contain co-eluting isobaric fragments, you must evaluate the 
    
    
    
    and
    
    
    isotope peaks. The presence of a
    
    
    peak at
    
    
    119 with ~97% the abundance of the
    
    
    117 peak confirms the presence of the trichloromethyl fragment, validating the C-C cleavage pathway.
Protocol B: LC-ESI-HRMS (Exact Mass Workflow)

Best for: Unambiguous structural elucidation, complex matrix analysis, and tracing disinfection byproducts[3].

  • Sample Preparation: Dissolve the standard in LC-MS grade Acetonitrile/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • System Suitability Check: Infuse a high-resolution calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Ensure mass accuracy is

    
     ppm and resolving power is 
    
    
    
    at
    
    
    200[2].
  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization & Acquisition:

    • Source: Heated Electrospray Ionization (HESI). Run in Negative Mode to capture the

      
       ion (
      
      
      
      260.9395), as halogenated amides readily deprotonate[3].
    • MS/MS (CID): Apply a normalized collision energy (NCE) of 25-35 eV.

    • Resolution: Set Orbitrap/TOF resolution to 60,000 (FWHM).

  • Data Interpretation Causality: Extract the exact masses for 116.9066 and 117.0453 with a 5 ppm mass window. The high resolving power physically separates the ions into distinct peaks in the MS spectrum, allowing direct quantification of the C-C vs. C-N cleavage ratio without relying on isotope mathematics[1].

G Start Sample Preparation (1 µg/mL to 10 µg/mL) Split Analytical Platform Selection Start->Split GC GC-EI-MS (Single Quad) Hard Ionization (70 eV) Split->GC LC LC-ESI-HRMS (Q-TOF/Orbitrap) Soft Ionization (CID) Split->LC GC_Data Nominal Mass Resolution Cannot distinguish m/z 117/145 GC->GC_Data LC_Data High Mass Resolution (>30k) Resolves 0.1387 Da mass defect LC->LC_Data GC_Result Relies on Isotope Pattern (35Cl/37Cl ratio) for ID GC_Data->GC_Result LC_Result Unambiguous Structural Elucidation via Exact Mass LC_Data->LC_Result

Fig 2. Workflow comparison: GC-EI-MS vs. LC-ESI-HRMS for halogenated acetamides.

Conclusion & Platform Recommendation

For routine quality control where the identity of this compound is already known, GC-EI-MS remains a highly robust and cost-effective tool. The unique trichloro isotope pattern compensates for the lack of mass resolution.

However, for drug metabolism and pharmacokinetics (DMPK) studies, or when screening for unknown environmental degradation products (such as disinfection byproducts)[3], LC-ESI-HRMS is strictly required. The ability to resolve the 0.1387 Da isobaric trap ensures that researchers do not misassign the structural backbone of the fragments, thereby guaranteeing scientific integrity in the structural elucidation process.

References

  • Title: Shotgun Lipidomics on High Resolution Mass Spectrometers Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates Source: MDPI URL: [Link]

  • Title: Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water Source: ACS Publications URL: [Link]

Sources

Melting Point Determination and Validation for 2,2,2-Trichloro-N-(4-cyanophenyl)acetamide: A Comparative Guide of Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Accurate melting point determination is a critical quality attribute (CQA) in the synthesis and formulation of active pharmaceutical ingredients (APIs) and agrochemical intermediates. For halogenated acetanilides like 2,2,2-trichloro-N-(4-cyanophenyl)acetamide (CAS 53165-95-0), thermal analysis does more than just confirm identity—it provides vital insights into compound purity, thermal stability, and potential polymorphism.

This guide objectively compares three leading analytical platforms—Automated Capillary Apparatus, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—detailing the causality behind experimental choices and providing self-validating protocols for rigorous laboratory application.

Compound Profile & Thermal Challenges

This compound is characterized by a molecular weight of 263.5 g/mol [1]. Structurally, it features a highly electron-withdrawing trichloroacetyl group coupled with a cyanophenyl ring.

Mechanistic Thermal Challenges:

  • Sublimation & Degradation: Halogenated compounds can be prone to volatilization or the release of HCl upon thermal stress. If the heating environment is not properly controlled, the compound may degrade before reaching its true thermodynamic melting point.

  • Polymorphism: Like many substituted acetamides, this compound may crystallize into different polymorphic forms, each exhibiting a distinct melting point and 2

    2[2].
    

Analytical Platform Comparison

To establish a self-validating thermal profile, researchers must select the appropriate instrumentation. Table 1 summarizes the performance of three standard platforms.

Table 1: Platform Comparison for Halogenated Acetanilides
FeatureAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Data Output Optical transmission (%T)Heat flow (mW) vs. TemperatureVisual morphological changes
Sample Size ~1-2 mg (3 mm column)2-5 mg< 1 mg
Throughput High (up to 3-6 simultaneous)Low (1 sample per run)Low (1 sample per run)
Polymorph Detection Poor (Cannot quantify energy)Excellent (Calculates

and

)
Good (Visualizes phase shifts)
Cost / Complexity Low / LowHigh / HighMedium / Medium

Workflow Visualization

MP_Validation Start This compound (CAS 53165-95-0) Prep Sample Preparation (Desiccation & Pulverization) Start->Prep Capillary Automated Capillary (USP <741>) Prep->Capillary 3 mm column DSC DSC Analysis (ASTM E794) Prep->DSC 2-5 mg sealed pan HSM Hot Stage Microscopy (Visual Profiling) Prep->HSM Slide mount Data_Cap Optical Transmission (Onset & Clear Point) Capillary->Data_Cap Data_DSC Heat Flow (mW) (Tm & Enthalpy ΔH) DSC->Data_DSC Data_HSM Morphological Changes (Sublimation/Decomp) HSM->Data_HSM Validation Cross-Platform Validation & Purity Assessment Data_Cap->Validation Data_DSC->Validation Data_HSM->Validation

Caption: Analytical workflow for the cross-platform melting point validation of CAS 53165-95-0.

Experimental Protocols & Causality

A protocol is only as reliable as the scientific rationale behind its steps. Below are the self-validating methodologies for the two primary quantitative platforms.

Protocol A: Automated Capillary Method (USP <741> Compliant)

This method relies on a digital optical sensor to detect the phase change from solid (opaque) to liquid (transparent).

  • Desiccation: Dry the sample over silica gel for 24 hours.

    • Causality: Residual moisture acts as a solvent impurity, causing melting point depression and broadening the melting range.

  • Pulverization: Grind the sample into a fine, uniform powder using an agate mortar.

    • Causality: Large, irregular crystals create air pockets in the capillary. Air is a poor thermal conductor, leading to uneven heat transfer and delayed optical transmission[3].

  • Loading: Pack the powder into a glass capillary to a strict height of 3 mm.

    • Causality:3; overloading causes a thermal lag between the instrument's heating block and the sample core, artificially inflating the recorded melting point[3].

  • Heating Profile: Rapidly heat the block to 10 °C below the expected melting point, then reduce the ramp rate to exactly 1 °C/min.

    • Causality: A 1 °C/min ramp rate ensures thermal equilibrium is maintained, allowing the sensor to accurately capture the true onset (first liquefaction) and clear point (complete melt)[4].

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermodynamic technique that determines the melting point by comparing the 5[5].

  • Instrument Calibration: Calibrate the heat flow and temperature sensors using a high-purity metal reference standard, such as6

    6[6].
    
    • Causality: Ensures the thermocouples accurately report the endothermic peak without baseline drift.

  • Sample Encapsulation: Weigh exactly 2.0–5.0 mg of this compound into an aluminum pan and apply a hermetic crimp seal.

    • Causality: Because the compound contains a volatile trichloroacetyl group, heating in an open pan could lead to sublimation or degradation mass loss. A hermetic seal captures the pure endothermic melting transition[2].

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min.
    
    • Causality: Displaces oxygen to prevent oxidative degradation of the cyanophenyl ring during the high-temperature thermal cycle.

  • Thermal Cycle: Heat from 25 °C to 160 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for detecting changes in heat capacity (

      
      ) and accurately integrating the area under the curve to find the enthalpy of fusion (
      
      
      
      )[5].

Cross-Platform Validation Data

To ensure structural integrity and purity, data should be cross-validated. Table 2 provides representative validation data demonstrating how the platforms align when analyzing a highly pure sample of a substituted trichloroacetanilide.

Table 2: Representative Cross-Platform Validation Data
PlatformOnset Temperature (

)
Clear/Peak Temperature (

)
Enthalpy of Fusion (

)
Automated Capillary 144.8 °C145.5 °CN/A
DSC (10 °C/min) 144.6 °C145.7 °C28.4 J/g
HSM 144.5 °C145.8 °CN/A

Note: The tight correlation (< 0.5 °C variance) between the optical clear point in the capillary method and the endothermic peak (


) in the DSC confirms the absence of significant polymorphic impurities or thermal degradation prior to melting.

References

  • National Center for Biotechnology Information (PubChem). "this compound | C9H5Cl3N2O - PubChem." NIH.gov.
  • CureFFI. "Differential scanning calorimetry." CureFFI.org.
  • Hitachi High-Tech. "Differential Scanning Calorimetry | Thermal Analysis." Hitachi-hightech.com.
  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights." Torontech.com.
  • ResearchGate / Mettler Toledo. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." Researchgate.net.
  • Scribd / US Pharmacopeia. "USP 741 Melting Point or Range." Scribd.com.

Sources

Comparative Guide: Elemental Analysis Strategies for 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The elemental validation of highly halogenated organic compounds presents a unique analytical challenge in drug development and materials science. 2,2,2-trichloro-N-(4-cyanophenyl)acetamide is a prime example of a sterically hindered, highly chlorinated molecule. With a chlorine mass fraction exceeding 40%, standard combustion analysis methods are prone to severe interference, catalyst poisoning, and baseline drift.

This guide objectively compares the performance of modified automated CHN/O combustion analysis against Schöniger flask combustion coupled with Ion Chromatography (IC). By examining the causality behind experimental interferences and detailing self-validating protocols, this guide provides a definitive framework for achieving high-fidelity elemental quantification for halogenated amides.

Compound Profiling & Theoretical Calculations

Before selecting an analytical instrument, it is mandatory to establish the theoretical elemental composition. This serves as the absolute benchmark for evaluating instrumental accuracy.

  • Chemical Name: this compound

  • Molecular Formula:

    
    
    
  • Molar Mass: 263.50 g/mol

Theoretical Mass Percentages:

  • Carbon (C): 41.02%

  • Chlorine (Cl): 40.36%

  • Nitrogen (N): 10.63%

  • Oxygen (O): 6.07%

  • Hydrogen (H): 1.91%

Analytical Directive: The extreme chlorine content (40.36%) dictates the analytical workflow. Any combustion-based method must account for the massive release of reactive chlorine gas (


) and hydrogen chloride (

) during thermal decomposition.

Comparative Methodologies for Halogenated Organics

Automated CHN Combustion Analysis (Modified)

Standard CHN analyzers detect Carbon, Hydrogen, and Nitrogen by combusting the sample at 1000°C in an oxygen atmosphere, reducing the resulting gases, and separating them for Thermal Conductivity Detection (TCD)[1].

  • The Halogen Problem: In standard configurations, the

    
     and 
    
    
    
    produced by the trichloromethyl group will pass into the reduction furnace, irreversibly poisoning the copper catalyst and skewing the nitrogen (
    
    
    ) readout[2].
  • The Solution: The instrument must be heavily modified with high-efficiency scrubbing reagents. A large excess of silver tungstate (

    
    ) and magnesium oxide (
    
    
    
    ) must be packed into the combustion tube to quantitatively precipitate the volatile halogens as stable silver halides (
    
    
    ) before they reach the detection system[3],[2].
Schöniger Flask Combustion + Ion Chromatography (IC)

While modified CHN analyzers can accurately measure C, H, and N by removing chlorine, they cannot quantify the chlorine itself. To validate the 40.36% Cl content, the Schöniger oxygen flask method is the industry gold standard[4].

  • Mechanism: The organic matrix is destroyed in a pure oxygen environment, converting covalently bound chlorine into free, ionic chloride (

    
    ). These ions are trapped in a basic absorbing solution[5].
    
  • Quantification: The resulting solution is injected into an Ion Chromatograph. An anion-exchange column separates the chloride ions from other combustion byproducts, and a suppressed conductivity detector provides highly accurate quantification[6],[7].

Energy Dispersive X-Ray Spectroscopy (EDS)

EDS offers a rapid, non-destructive alternative for bulk elemental analysis. While it can simultaneously detect C, N, O, and Cl, it is fundamentally limited: it cannot detect Hydrogen, and its quantitative accuracy (± 2.0 - 5.0%) is vastly inferior to combustion techniques (± 0.3%)[8]. It is recommended only for qualitative screening, not for publication-grade elemental validation.

Experimental Protocols

Protocol A: CHN Analysis with Halogen Scrubbing

This protocol is a self-validating system designed to prevent catalyst poisoning while ensuring <0.3% absolute error for C, H, and N.

  • Column Preparation: Pack the primary oxidation reactor with cobalt oxide (

    
    ) catalyst, followed by a dense 50 mm zone of 
    
    
    
    and
    
    
    [2]. This specific combination ensures complete oxidation while trapping 100% of the liberated chlorine[3].
  • System Calibration: Run three blank tin capsules to establish a baseline. Calibrate the TCD response using a structurally similar, high-purity halogenated standard (e.g., 4-chlorobenzoic acid) to verify the scrubber's efficiency.

  • Sample Encapsulation: Weigh exactly 1.50 to 2.00 mg of this compound into a tin capsule. Causality: Tin is explicitly chosen over aluminum because the exothermic oxidation of tin momentarily boosts the localized combustion temperature to ~1800°C, ensuring the complete breakdown of the refractory trichloromethyl bonds[1].

  • Combustion & Detection: Drop the capsule into the 1000°C furnace. The scrubbed gas stream (

    
    , 
    
    
    
    ,
    
    
    ) is passed through the reduction chamber and eluted sequentially to the TCD[1].

CHN_Pathway S1 Combustion Furnace (1000°C, O2, Tin Capsule) S2 Halogen Scrubber (Ag2WO4 / MgO) S1->S2 CO2, H2O, NOx, Cl2/HCl S3 Reduction Furnace (Cu, 600°C) S2->S3 CO2, H2O, NOx (Cl- Trapped as AgCl) S4 TCD Detection (C, H, N Quantification) S3->S4 CO2, H2O, N2

CHN Analyzer gas flow highlighting the halogen scrubbing step.

Protocol B: Total Chlorine Determination via Schöniger Flask & IC

This protocol isolates and quantifies the 40.36% chlorine mass fraction.

  • Absorber Preparation: Add 20 mL of a basic scrubber solution (e.g., 1.8 mM

    
     / 1.7 mM 
    
    
    
    ) to a 500 mL Schöniger flask[6]. Causality: The basic buffer is required to neutralize and trap the acidic
    
    
    gas generated during combustion, preventing its escape[5].
  • Sample Ignition: Weigh 10.0 mg of the sample onto an ashless filter paper. Fold and secure it in the platinum basket attached to the flask stopper. Flush the flask with pure

    
    , seal it, and ignite the paper remotely using an infrared ignitor[4].
    
  • Absorption Phase: Invert and shake the flask, then allow it to sit for 30 minutes to ensure complete dissolution of the combustion fumes into the buffer[5].

  • Chromatographic Separation: Filter the solution through a 0.22 µm membrane and inject it into an Ion Chromatograph. Utilize an eluent-suppressed conductivity detector to isolate the chloride peak from other anionic species[7].

Workflow N1 Sample Prep (10 mg in Paper) N2 Schöniger Flask Combustion (O2) N1->N2 Ignite N3 Absorption (Na2CO3 Buffer) N2->N3 Trap Gases N4 Anion Exchange Chromatography N3->N4 Inject Aliquot N5 Conductivity Detection (Cl-) N4->N5 Elute Cl-

Workflow for Schöniger Flask Combustion and Ion Chromatography.

Quantitative Performance Comparison

The following table summarizes the expected analytical performance of each technique when applied to this compound.

Analytical MethodologyTarget ElementsExpected Accuracy (Absolute Error)Primary AdvantageCritical Limitation
Standard CHN Analyzer C, H, N> 2.0% (Fails)Rapid automated analysisCl poisons catalysts; false N2 readings
Modified CHN (Ag2WO4 Scrubber) C, H, N± 0.3% Publication-grade accuracyCannot quantify Chlorine
Schöniger Flask + IC Cl± 0.5% Direct, highly accurate Cl measurementRequires manual sample preparation
EDS / SEM C, N, O, Cl± 2.0 - 5.0%Non-destructive, requires no sample prepCannot detect Hydrogen; semi-quantitative

References

1.[3] Title: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska | Source: pepolska.pl | URL: 2.[8] Title: Plasma-Assisted Reaction Chemical Ionization for Elemental Mass Spectrometry of Organohalogens - ACS Publications | Source: acs.org | URL: 3.[5] Title: Sample preparation - Dissolution, Solvents, Extraction - Britannica | Source: britannica.com | URL: 4.[4] Title: Oxygen Flask Combustion Unit - Exeter Analytical, Inc. | Source: eai1.com | URL: 5.[6] Title: Sample Preparation in Ion-chromatography - PMC | Source: nih.gov | URL: 6.[7] Title: Ion Chromatography | Materials Characterization | Handbooks - ASM Digital Library | Source: asminternational.org | URL: 7.[2] Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers | Source: researchgate.net | URL: 8.[1] Title: MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 | Source: uillinois.edu | URL:

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Among the suite of analytical techniques available, Ultraviolet-Visible (UV-Vis) spectroscopy remains a cornerstone for its simplicity, accessibility, and the wealth of information it provides about a molecule's electronic structure.[1][2] This guide offers an in-depth analysis of the UV-Vis absorption properties of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide, a compound of interest due to its unique combination of an electron-withdrawing trichloroacetamide group and a cyano-substituted aromatic ring.

Theoretical Foundation: The Interplay of Light and Molecular Structure

UV-Vis spectroscopy is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light, the concentration of the absorbing species, and the path length of the light through the sample.[3][4][5][6] The absorbance (A) is a dimensionless quantity expressed as:

A = εbc

Where:

  • ε (epsilon) is the molar absorptivity, a constant that is characteristic of the molecule at a specific wavelength.[3][4]

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte in solution.

The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo these transitions.[2] For this compound, the primary chromophore is the substituted benzene ring. The amide and cyano groups act as auxochromes, modifying the absorption characteristics (both wavelength and intensity) of the primary chromophore.

Predicted UV-Vis Absorption Profile of this compound

The UV-Vis spectrum of an aromatic compound is typically characterized by several absorption bands corresponding to π→π* and n→π* electronic transitions.

  • π→π Transitions:* These are high-intensity absorptions arising from the excitation of electrons in the π-system of the benzene ring.[7] For substituted benzenes, these often appear as two distinct bands: the E-band (ethylenic) at shorter wavelengths (around 200-230 nm) and the B-band (benzenoid) at longer wavelengths (around 250-280 nm).

  • n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen of the carbonyl group and the nitrogen of the amide) into an anti-bonding π* orbital.[7] These transitions are often observed as a shoulder on the longer wavelength side of the B-band.

For this compound, we can predict the following:

  • The Primary Chromophore: The N-(4-cyanophenyl)acetamide moiety will be the dominant contributor to the spectrum. The amide linkage (-NHCO-) and the cyano group (-C≡N) are both known to influence the electronic transitions of the phenyl ring.[8][9]

  • Influence of Substituents:

    • The amide group directly attached to the phenyl ring acts as an auxochrome. The nitrogen's lone pair can donate electron density to the ring, which typically causes a bathochromic (red) shift—a shift to longer wavelengths—of the primary absorption bands compared to unsubstituted benzene.[10]

    • The cyano group in the para position is a strong electron-withdrawing group, which can also lead to a red shift and an increase in the molar absorptivity of the π→π* transition.[11]

    • The trichloroacetyl group is strongly electron-withdrawing due to the inductive effect of the three chlorine atoms. This will influence the electron density on the amide nitrogen, potentially modulating its interaction with the phenyl ring.

Based on these structural features, it is anticipated that this compound will exhibit a primary absorption maximum (λmax) in the range of 260-290 nm . This prediction is based on the combined electronic effects of the amide and cyano substituents on the benzene ring. A weaker n→π* transition from the amide carbonyl may be observed at longer wavelengths, potentially above 300 nm, though it might be masked by the more intense π→π* band.[7]

A Rigorous Protocol for Experimental Verification

This section provides a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of this compound. Adherence to this protocol ensures data integrity and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Instrument Warm-up (≥ 20 min) B Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) A->B C Prepare Dilute Working Solution (e.g., 0.01 mg/mL) B->C D Select & Clean Quartz Cuvettes C->D E Fill Cuvette with Solvent (Blank) D->E F Acquire Baseline/Blank Spectrum E->F G Rinse & Fill Cuvette with Sample F->G H Acquire Sample Spectrum (e.g., 200-400 nm) G->H I Identify λmax H->I J Verify Beer-Lambert Law (Optional Concentration Series) I->J

Caption: Workflow for UV-Vis Spectrum Acquisition.

Step-by-Step Methodology
  • Instrument Preparation:

    • Power on the UV-Vis spectrophotometer and its light sources (typically deuterium for UV and tungsten for visible).[12]

    • Allow the instrument to warm up for at least 20-30 minutes to ensure lamp stability and minimize baseline drift.[1][13]

  • Solvent Selection and Preparation:

    • Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest. Acetonitrile or ethanol are excellent starting choices due to their UV transparency down to ~190 nm and ~205 nm, respectively.

    • Rationale: The choice of solvent is critical as solvent polarity can influence the position and intensity of absorption bands (solvatochromism).[2][14] Comparing spectra in solvents of differing polarity (e.g., cyclohexane, acetonitrile, and ethanol) can provide valuable insights into the nature of the electronic transitions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution. Use a volumetric flask for accuracy.

    • Perform a serial dilution to prepare a working solution. A typical starting concentration for UV-Vis analysis is around 0.01 mg/mL (10 µg/mL).

    • Rationale: The concentration must be carefully chosen to ensure the measured absorbance falls within the instrument's linear range, typically between 0.1 and 1.0.[15] Absorbance values above 1.0 can be inaccurate due to stray light and other instrumental limitations.[6]

  • Baseline Correction (Blank Measurement):

    • Fill a clean quartz cuvette with the pure solvent. Ensure the cuvette is free of fingerprints and bubbles.

    • Rationale: A quartz cuvette is mandatory for measurements below 320 nm as standard glass or plastic cuvettes absorb UV light.[12]

    • Place the cuvette in the spectrophotometer's reference and sample holders (for a double-beam instrument) or just the sample holder (for a single-beam instrument).

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This subtracts any absorbance from the solvent and the cuvette itself, setting the baseline to zero.[16][17]

  • Sample Measurement:

    • Empty the cuvette, rinse it twice with small aliquots of the sample solution, and then fill it approximately ¾ full with the sample.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the baseline.[18]

  • Data Analysis:

    • The resulting spectrum should be a plot of absorbance versus wavelength.

    • Use the instrument's software to identify the wavelength of maximum absorbance (λmax).[19]

    • Record the λmax and the corresponding absorbance value.

Trustworthiness: A Self-Validating Protocol

The integrity of the experimental data is ensured by the following principles embedded within the protocol:

  • Instrument Calibration: The initial warm-up period and baseline correction ensure the instrument is stable and that the contribution of the solvent is nullified.[1][13]

  • Linearity Check (Beer-Lambert Law Verification): To confirm that the measured absorbance is reliable and that the compound is not aggregating or decomposing, a calibration curve can be constructed. Prepare a series of dilutions of the stock solution and measure the absorbance of each at the determined λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.[4][20][21]

  • Purity of Reagents: Using spectroscopic grade solvents and a pure sample of the analyte is crucial to avoid interference from absorbing impurities.

Comparison with Structurally Related Compounds

To place the predicted spectral data of this compound in context, we can compare it to the known UV-Vis data of similar molecules. This comparison allows us to dissect the contribution of each functional group to the overall spectrum.

CompoundKey Structural FeaturesReported λmax (nm)SolventRationale for Comparison
p-Nitroaniline Phenyl ring with an amino donor and a nitro acceptor~380WaterA classic example of a "push-pull" system with strong intramolecular charge transfer, leading to a significant bathochromic shift.[2] This serves as an upper-end benchmark for λmax in highly conjugated aromatic amines.
3-(p-cyanophenyl)-1,5-diphenylformazan Contains the p-cyanophenyl group linked to a conjugated system~450-480MethanolDemonstrates the strong bathochromic effect when the p-cyanophenyl group is part of a larger, highly conjugated π-system.[8][9] This highlights the importance of the overall molecular structure beyond the substituted phenyl ring itself.
Amides/Peptides Amide bond (-CONH-)~200-220 (π→π)~270-300 (n→π)VariousThe amide bond itself has characteristic absorptions.[7][10] In our target molecule, these transitions will be coupled with the phenyl ring's π-system. This comparison helps identify the potential contribution of the amide group's local electronic transitions.
2-chloro-N-(4-cyanophenyl)acetamide Contains a single chloroacetyl groupPredicted ~260-290N/AA direct structural analog with a less electron-withdrawing acetyl group compared to the trichloroacetyl group.[22][23] One would predict the λmax of our target compound to be slightly shifted relative to this compound due to the stronger inductive effect of the -CCl3 group.
N-Phenyl-2,2,2-trichloroacetamide Lacks the para-cyano groupPredicted ~240-260N/AThis comparison isolates the effect of the cyano group.[24] The absence of the electron-withdrawing cyano group would likely result in a hypsochromic (blue) shift compared to our target molecule, demonstrating the cyano group's role in extending the conjugation and lowering the energy of the electronic transition.

This comparative analysis underscores the nuanced interplay of electronic effects. The combination of the amide donor, the cyano acceptor, and the powerful inductive withdrawal of the trichloroacetyl group in this compound creates a unique electronic environment. The experimental determination of its λmax will provide valuable data on how these competing and complementary effects resolve in the final molecular system.

Conclusion

This guide provides a comprehensive framework for understanding and determining the UV-Vis absorption spectrum of this compound. By combining a theoretical prediction grounded in the principles of physical organic chemistry with a robust, self-validating experimental protocol, researchers are well-equipped to characterize this molecule and its analogs. The comparative data presented here offers a valuable context for interpreting the experimental results, enabling a deeper understanding of structure-property relationships that are critical for advancing drug development and materials science.

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  • UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2-... - ResearchGate. ResearchGate. [Link]

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]

  • 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide - PMC. National Center for Biotechnology Information. [Link]

Sources

structural comparison of trichloro- vs trifluoro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural Comparison for Medicinal Chemistry: Trichloro- vs. Trifluoro-N-(4-cyanophenyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the substitution of hydrogen with halogen atoms is a cornerstone strategy for modulating the pharmacological profile of lead compounds. While often considered isosteric replacements, the choice between different halogens—particularly chlorine and fluorine—can impart dramatically different structural, electronic, and metabolic properties. This guide provides a detailed comparative analysis of trichloro-N-(4-cyanophenyl)acetamide and trifluoro-N-(4-cyanophenyl)acetamide, two analogs that differ only by the halogenation of the terminal methyl group. By examining their synthesis, physicochemical properties, and, most critically, their structural nuances, we aim to provide a framework for rational design choices in drug development.

The core of this comparison lies in the fundamental differences between chlorine and fluorine. Fluorine, the most electronegative element, is small and forms exceptionally strong bonds with carbon, often enhancing metabolic stability.[1][2] Chlorine, while also electronegative, is significantly larger and possesses a greater ability to participate in specific, non-covalent interactions known as halogen bonds, a feature of increasing importance in rational drug design.[3][4] Understanding how these elemental properties manifest at the molecular level is key to harnessing them effectively.

Physicochemical Properties: A Quantitative Overview

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is dictated by its fundamental physicochemical properties. The substitution of three chlorine atoms with three fluorine atoms results in predictable yet significant shifts in these parameters.

PropertyTrichloro-N-(4-cyanophenyl)acetamideTrifluoro-N-(4-cyanophenyl)acetamideRationale for Difference
Molecular Formula C₉H₅Cl₃N₂OC₉H₅F₃N₂OHalogen substitution.
Molecular Weight 263.5 g/mol [5]228.17 g/mol [6]Chlorine has a much higher atomic mass than fluorine.
XLogP3 3.2[5]2.5[6]The larger, more polarizable chlorine atoms typically increase lipophilicity more than fluorine atoms.
H-Bond Donors 11The amide N-H group is present in both.
H-Bond Acceptors 22The carbonyl oxygen and cyano nitrogen are present in both.
Polar Surface Area 52.9 Ų52.9 ŲThe core N-(4-cyanophenyl)acetamide scaffold is identical.

Table 1: Comparison of computed physicochemical properties.

The most notable differences are in molecular weight and lipophilicity (XLogP3). The higher lipophilicity of the trichloro- derivative suggests it may exhibit greater membrane permeability but could also be more prone to non-specific binding and lower aqueous solubility.

Synthesis: A Common Pathway

Both title compounds can be synthesized via a standard nucleophilic acyl substitution reaction. The common precursor, 4-aminobenzonitrile, is acylated using the appropriate acylating agent, either trichloroacetyl chloride or trifluoroacetic anhydride, in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

Experimental Protocol: General Synthesis of N-(4-cyanophenyl)haloacetamides

This protocol describes a general method adaptable for both the trichloro- and trifluoro- analogs by selecting the appropriate acylating agent.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminobenzonitrile (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the acylating agent (trichloroacetyl chloride or trifluoroacetic anhydride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Aminobenzonitrile P1 Acylation in DCM at 0°C -> RT A->P1 B Trichloroacetyl Chloride OR Trifluoroacetic Anhydride B->P1 C Triethylamine (Base) C->P1 Acid Scavenger D Trichloro- or Trifluoro- N-(4-cyanophenyl)acetamide P1->D Forms Amide Bond E Triethylammonium Salt (Byproduct) P1->E

Caption: Synthetic workflow for N-acylation of 4-aminobenzonitrile.

Structural Analysis: A Tale of Two Halogens

The seemingly subtle swap of chlorine for fluorine instigates a cascade of structural and electronic changes that have profound implications for molecular behavior.

Electronic Effects: Inductive Power

The primary electronic differentiator is the inductive effect. Fluorine's superior electronegativity (Pauling scale: F=3.98, Cl=3 .16) makes the trifluoromethyl (-CF₃) group a significantly stronger electron-withdrawing group than the trichloromethyl (-CCl₃) group.[2]

This has two immediate consequences:

  • Amide N-H Acidity: The powerful electron withdrawal by the -CF₃ group polarizes the N-H bond to a greater extent, making the amide proton in the trifluoro- derivative more acidic than in its trichloro- counterpart. This can influence hydrogen bonding strength and reactivity.

  • Carbonyl Electrophilicity: The carbonyl carbon in the trifluoro-acetamide is more electrophilic, making it more susceptible to nucleophilic attack. This difference is exploited in the context of protecting group chemistry, where trifluoroacetamides (Tfac) are readily cleaved under mild basic conditions.[7][8]

Steric Profile: The Size Factor

A chlorine atom's van der Waals radius (~1.75 Å) is considerably larger than that of fluorine (~1.47 Å). This size difference is magnified in the tri-substituted groups, rendering the -CCl₃ group substantially bulkier than the -CF₃ group.

This steric disparity influences:

  • Molecular Conformation: The bulkier -CCl₃ group is likely to impose greater steric hindrance, potentially forcing a larger dihedral angle between the plane of the phenyl ring and the amide plane to minimize clashes. While crystal structures for these specific compounds are not publicly available, related structures show that such twisting is common to relieve steric strain.[9][10]

  • Binding Pocket Accessibility: In a drug-receptor context, the larger "footprint" of the trichloro- analog may prevent it from accessing sterically constrained binding pockets that could accommodate the smaller trifluoro- analog.

Intermolecular Interactions: The Halogen Bond

A crucial, and often overlooked, distinction is the capacity for halogen bonding. A halogen bond is a non-covalent interaction where an electron-deficient region on a halogen atom (the σ-hole) interacts favorably with a Lewis base (e.g., a carbonyl oxygen, amine nitrogen, or aromatic π-system).[3]

  • Trichloro- derivative: The larger, more polarizable chlorine atoms in the -CCl₃ group are effective halogen bond donors. This provides an additional, highly directional interaction mode that can be exploited to enhance binding affinity and selectivity to a biological target.[4]

  • Trifluoro- derivative: Due to fluorine's high electronegativity and low polarizability, it is a very poor halogen bond donor and generally acts only as a hydrogen bond acceptor.

This difference represents a fundamental divergence in the intermolecular interaction potential of the two molecules, which can be a decisive factor in their biological activity.

Sources

Safety Operating Guide

2,2,2-trichloro-N-(4-cyanophenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,2,2-trichloro-N-(4-cyanophenyl)acetamide Proper Disposal Procedures

Executive Summary: Immediate Action Card

Critical Check Status
Chemical Name This compound
CAS Number 53165-95-0
Primary Hazard Toxic / Irritant / Halogenated
Critical Reactivity DO NOT MIX WITH BASES. Reacts with strong bases (e.g., NaOH, DBU) to release Chloroform and form Isocyanates .[1]
Disposal Method High-Temperature Incineration (Halogenated Waste Stream).
Spill Response Dry Sweep Only. Do not generate dust.[2] Do not use water.[3][4]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its specific reactivity profile. It is not merely a generic organic solid; it is a functionalized trichloroacetamide .

  • Structure: A trichloroacetyl group attached to an aniline ring bearing a nitrile (cyano) group.

  • Physical State: White to off-white solid.

  • Key Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Skin/Eye Irritation: Causes serious eye irritation and skin irritation (Category 2).

    • Environmental: Harmful to aquatic life with long-lasting effects (due to the nitrile and halogen content).

Expert Insight: The "Base-Catalyzed Decomposition" Risk

Unlike standard amides, trichloroacetamides are base-sensitive . In the presence of strong bases (hydroxides, alkoxides, DBU), they undergo an elimination reaction to form isocyanates and release chloroform (CHCl₃).

  • Risk: Mixing this waste with basic waste streams (e.g., aqueous NaOH washes) can generate toxic chloroform vapors and sensitizing isocyanates in the waste container.

  • Protocol: STRICT SEGREGATION from bases is required.

Regulatory Framework (RCRA & DOT)

While this compound is not explicitly listed on the EPA P-list or U-list, it must be managed as a Hazardous Chemical Waste due to its toxicity and halogenated nature.

Regulatory BodyClassificationCode / Designation
EPA (RCRA) Characteristic / Non-Listed D003 (Potentially Reactive if cyanide generation suspected, though unlikely under neutral conditions). Manage as Toxic Halogenated Organic .
DOT (Transport) Toxic Solid UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance).
Waste Stream Halogenated Organic Must be incinerated at a facility permitted for halogenated waste (requires scrubbers for HCl/Cl₂).

Pre-Disposal Segregation & Packaging

Proper segregation prevents dangerous reactions in the waste drum.

Segregation Logic
  • Group: Halogenated Organics.

  • Compatible With: Methylene chloride, Chloroform, Trichloroacetic acid residues.

  • INCOMPATIBLE With:

    • Strong Bases: (Risk: Chloroform generation).[5]

    • Strong Oxidizers: (Risk: Fire/Explosion).

    • Strong Acids: (Risk: Hydrolysis to trichloroacetic acid).

Packaging Protocol
  • Primary Container: Use a screw-top jar (HDPE or Amber Glass) with a Teflon-lined cap.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - this compound".

    • Add Hazard Tags: "TOXIC", "HALOGENATED".

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack during accumulation.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess/Expired)
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood.

  • Transfer: Carefully transfer the solid into a dedicated Solid Waste Container labeled for "Halogenated Organic Solids."

  • Deactivation: Do not attempt to deactivate or neutralize in the lab. The risk of generating chloroform or cyanide byproducts outweighs the benefit.

  • Seal & Tag: Secure the lid tightly. Fill out the waste tag with the full chemical name and check "Halogenated."

  • Pickup: Schedule pickup with your EHS/Waste Management vendor for High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)

If the chemical is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO):

  • Identify Solvent:

    • Halogenated Solvent (DCM, Chloroform): Pour into the Halogenated Solvent Waste carboy.

    • Non-Halogenated Solvent (Acetone, MeOH): If the concentration of the trichloroacetamide is >1% , the entire mixture should be treated as Halogenated Waste to ensure proper incineration.

  • pH Check: Verify the solution is Neutral or slightly Acidic .

    • Critical: If the solution is basic (pH > 8), neutralize carefully with dilute acid (e.g., 1M HCl) before adding to the waste container to prevent chloroform generation.

  • Transfer: Pour into the appropriate carboy using a funnel. Avoid splashing.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Collection: Place contaminated gloves, paper towels, and weigh boats into a Clear Poly Bag (6 mil thickness).

  • Seal: Tape the bag closed ("Gooseneck" seal).

  • Disposal: Place the sealed bag into the Solid Hazardous Waste Drum (often the "Lab Pack" drum). Do not throw in regular trash.

Visual Workflows

Diagram 1: Waste Segregation Decision Tree

Use this logic to determine the correct waste stream.

WasteSegregation Start Waste: this compound State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid BinSolid Solid Waste Bin (Tag: Halogenated/Toxic) Solid->BinSolid CheckBase Is pH > 8 (Basic)? Liquid->CheckBase Neutralize Neutralize with Dilute Acid (Prevent Chloroform Gen.) CheckBase->Neutralize Yes SolventCheck Solvent Type? CheckBase->SolventCheck No Neutralize->SolventCheck HaloSolv Halogenated (DCM, etc.) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated SolventCheck->NonHaloSolv BinHalo Halogenated Solvent Carboy HaloSolv->BinHalo NonHaloSolv->BinHalo Treat as Halogenated (Due to solute)

Caption: Decision logic for segregating trichloroacetamide waste. Note the critical pH check to prevent chloroform generation.

Diagram 2: Emergency Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Evacuate->PPE Contain 3. Containment (Do NOT use water) PPE->Contain Clean 4. Dry Sweep / Scoop (Avoid Dust Generation) Contain->Clean Bag 5. Double Bag & Tag Clean->Bag

Caption: Dry-method spill response to prevent environmental contamination and hydrolysis.

Emergency Procedures

  • Spill Cleanup:

    • Do not use water. Water can spread the contamination.

    • Use a dry absorbent (Vermiculite or Sand) if liquid.

    • If solid, gently sweep using a brush and dustpan, avoiding dust clouds.

    • Wipe the area with a solvent-dampened towel (Acetone or Ethanol) after bulk removal. Place towel in the hazardous waste bag.

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes.

    • Eyes: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[3][6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Seek immediate medical attention.

References

  • PubChem. (2025).[7] this compound Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Environmental Protection Agency. [Link]

  • Nishikubo, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides... and Their Conversions to Ureas. ACS Omega. (Demonstrates base-catalyzed decomposition to isocyanates). [Link]

Sources

Personal protective equipment for handling 2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 53165-95-0 Formula: C₉H₅Cl₃N₂O Molecular Weight: 263.5 g/mol Synonyms: N-(4-cyanophenyl)-2,2,2-trichloroacetamide; STK039843[1]

Executive Safety Directive

Status: High Caution / Potent Compound Immediate Action: Treat as Acute Toxin (Category 3) and Skin Irritant .

As a Senior Application Scientist, I must emphasize that standard "lab coat and nitrile gloves" protocols are insufficient for 2,2,2-trichloro-N-(4-cyanophenyl)acetamide. This molecule combines a lipophilic trichloromethyl group with a nitrile (cyano) moiety . This structural combination increases skin permeability and potential systemic toxicity compared to non-halogenated analogs.

The Golden Rule: Assume this compound permeates standard nitrile rubber gloves in <15 minutes if dissolved in organic solvents.

Hazard Architecture: The "Why" Behind the PPE

To select the correct PPE, we must deconstruct the molecule's risk profile. We are not just protecting against "chemicals"; we are shielding against specific functional group interactions.

Functional GroupHazard MechanismPPE Implication
Trichloromethyl (-CCl₃) Enhances lipophilicity, facilitating rapid dermal absorption. Potential for hepatotoxicity and skin irritation similar to chlorinated solvents.Mandates: Chemically resistant gloves (Laminate/Butyl). Standard nitrile is weak against chlorinated moieties.
Cyano (-CN) Metabolic release of cyanide is unlikely in standard handling but possible under extreme hydrolysis. Acute toxicity via inhibition of cytochrome c oxidase is the primary concern if absorbed.Mandates: Strict inhalation control (P100/OV) to prevent systemic uptake.
Acetamide Backbone General organic toxicity; potential reproductive hazard (based on acetamide analogs).Mandates: Full body coverage (Tyvek/Lab Coat) to prevent accumulation on personal clothing.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Barrier" Protocol

Critical Failure Point: Do NOT rely on single-layer disposable nitrile gloves for solution handling. The trichloro- group can degrade nitrile matrices, leading to silent permeation.

  • Solids Handling (Weighing/Transfer):

    • Primary: Double-glove Nitrile (minimum 5 mil thickness).

    • Protocol: Inspect outer glove immediately after contact. Change every 60 minutes.

  • Solution Handling / Synthesis:

    • Primary (Inner): 5 mil Nitrile (for dexterity).

    • Secondary (Outer): Silver Shield® (Laminate) or Butyl Rubber gloves.

    • Why? Laminate films provide >4 hour breakthrough time against chlorinated organics, whereas nitrile may fail in minutes.

B. Respiratory Protection[2][3][4]
  • Standard Operation (Fume Hood): No respirator required if sash is at proper working height and face velocity is >100 fpm.

  • Outside Hood / Spill Cleanup:

    • Minimum: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Rationale: The P100 stops dust; the OV layer adsorbs any volatile hydrolysis products or solvent vapors (e.g., if dissolved in DCM or DMSO).

C. Eye & Body Protection[3][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder migration.

  • Body:

    • Routine: Cotton lab coat (buttoned to neck) + Long pants + Closed-toe silicone/leather shoes.

    • High Risk (Scale-up/Spills): Disposable Tyvek® coveralls to prevent fabric contamination.

PPE Decision Logic (Visualization)

The following decision tree illustrates the required PPE based on the physical state of the compound.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Synthesis State->Liquid Dissolved Hood_Solid Is Fume Hood Available? Solid->Hood_Solid Solvent Solvent Type? Liquid->Solvent PPE_Solid_Std PPE LEVEL 1: - Double Nitrile Gloves - Lab Coat - Splash Goggles - Fume Hood Hood_Solid->PPE_Solid_Std Yes PPE_Solid_Resp PPE LEVEL 2: - LEVEL 1 + - N95 or P100 Respirator Hood_Solid->PPE_Solid_Resp No / Maintenance PPE_Liquid_Std PPE LEVEL 3: - Double Nitrile (Change <30m) - Splash Goggles - Lab Coat Solvent->PPE_Liquid_Std Aqueous / Alcohols PPE_Liquid_High PPE LEVEL 4 (MAX): - Inner: Nitrile - Outer: Silver Shield/Laminate - Tyvek Sleeves/Suit Solvent->PPE_Liquid_High DCM / DMSO / DMF (Enhances Permeation)

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves when permeation-enhancing solvents are used.

Operational Protocols
A. Weighing & Transfer (Solid State)
  • Engineering Control: utilize a static-dissipative balance enclosure or fume hood.

  • Technique: Use a disposable antistatic weighing boat. Do not return excess material to the stock container to avoid cross-contamination.

  • Decontamination: Wipe the balance area with a surfactant (soap/water) followed by ethanol. Avoid bleach initially, as it may react with the amine/amide residues.

B. Synthesis & Solution Handling
  • Solvent Caution: If dissolving in DMSO or DCM (Dichloromethane) , the risk of skin absorption increases 10-fold. The solvent acts as a "vehicle," carrying the toxic payload through the skin.

  • Glove Discipline: When using DCM, Silver Shield gloves are mandatory. If using only nitrile, you must change gloves immediately upon any splash, or every 15 minutes routinely.

Emergency Response & Disposal
Spill Cleanup Workflow

In the event of a spill, speed and containment are critical.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Up 2. Don PPE (Level 4) (Resp + Laminate Gloves) Evacuate->PPE_Up Contain 3. Containment (Absorbent Pads/Vermiculite) PPE_Up->Contain Clean 4. Double Wash (Soap/Water -> Alcohol) Contain->Clean Waste 5. Disposal (Halogenated Waste Stream) Clean->Waste

Figure 2: Step-by-step spill response workflow ensuring personnel safety and environmental compliance.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Must be clearly labeled "Toxic," "Halogenated," and "Nitrile/Cyanide Derivative."

  • Prohibition: Do NOT mix with strong acids (risk of HCN release) or strong oxidizers.

References
  • PubChem. (2025).[1] this compound (CID 185737).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.